3-Allyl-5-ethoxy-4-propoxybenzaldehyde
Description
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Properties
IUPAC Name |
3-ethoxy-5-prop-2-enyl-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h4,9-11H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMESCLKAQSWNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OCC)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650934 | |
| Record name | 3-Ethoxy-5-(prop-2-en-1-yl)-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-39-7 | |
| Record name | 3-Ethoxy-5-(2-propen-1-yl)-4-propoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-5-(prop-2-en-1-yl)-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Navigating the Unknown: A Predictive and In Vitro Toxicological Assessment of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Proactive Safety Assessment in Chemical Development
The imperative to ensure human and environmental safety is a cornerstone of modern chemical and drug development. For novel compounds such as 3-Allyl-5-ethoxy-4-propoxybenzaldehyde, for which limited to no public toxicological data exists, a robust and scientifically sound strategy for hazard identification is paramount. This guide outlines a comprehensive approach, leveraging the power of predictive toxicology and established in vitro methodologies, to proactively assess the potential toxicological liabilities of this molecule. By integrating computational predictions with a tiered battery of in vitro assays, we can build a detailed safety profile, enabling informed decision-making in the early stages of development and minimizing the reliance on traditional animal testing.
The chemical structure of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde, a substituted benzaldehyde, presents several structural alerts that warrant careful toxicological scrutiny. The presence of an aldehyde group, an allyl group, and a substituted benzene ring suggests potential for reactivity and various biological interactions. This guide will detail a systematic workflow to investigate key toxicological endpoints, including cytotoxicity, genotoxicity, and skin sensitization, providing not just the "how" but the critical "why" behind each experimental choice.
Part 1: The Foundation of Prediction - In Silico and Read-Across Approaches
In the absence of empirical data, our initial assessment relies on predictive toxicology, a discipline that uses computational models to estimate the likelihood of a chemical causing adverse effects. This approach is not a replacement for experimental testing but serves as a crucial screening tool to prioritize endpoints and guide subsequent in vitro assay selection.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are computational tools that correlate the chemical structure of a molecule with its biological activity or toxicity. For 3-Allyl-5-ethoxy-4-propoxybenzaldehyde, we would employ a battery of validated QSAR models to predict a range of toxicological endpoints.
Key Predictive Endpoints for Aldehydes:
-
Aquatic Toxicity: Aldehydes can exhibit toxicity to aquatic organisms. Predictive models for the aquatic toxicity of aldehydes have been developed, often incorporating descriptors like the logarithm of the partition coefficient (logP), molecular surface area, and the reactivity of the aldehyde group.[1][2]
-
Genotoxicity: The aldehyde functional group can be a structural alert for potential mutagenicity. In silico models can predict the outcome of an Ames test, a bacterial reverse mutation assay.[3]
-
Skin Sensitization: The potential for a chemical to cause an allergic reaction upon skin contact is a critical endpoint. QSAR models can predict the skin sensitization potential by identifying structural features associated with this adverse outcome.
Causality Behind Model Selection: The choice of QSAR models should be based on their applicability domain, which defines the chemical space for which the model provides reliable predictions. Given our target molecule is a substituted benzaldehyde, models trained on datasets containing structurally similar compounds are essential for robust predictions.
Read-Across from Structurally Similar Compounds
While direct data for our target molecule is scarce, we can infer potential toxicological properties by examining data from structurally related compounds. This process, known as read-across, is a cornerstone of modern toxicology.
Table 1: Physicochemical Properties of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde and Related Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 3-Allyl-5-ethoxy-4-propoxybenzaldehyde | 915920-39-7 | C₁₅H₂₀O₃ | 248.32 | 359.8 at 760 mmHg (Calculated)[4] | 1.022 (Calculated)[4] | 1.522 (Calculated)[4] |
| 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde | 915924-52-6 | C₁₅H₂₀O₃ | 248.32 | Not Available | Not Available | Not Available |
| 3-Allyl-4-ethoxybenzaldehyde | 915922-34-8 | C₁₂H₁₄O₂ | 190.24 | Not Available | Not Available | Not Available |
| 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde | 225939-34-4 | C₁₂H₁₄O₃ | 206.24 | Not Available | Not Available | Not Available |
Data for related compounds sourced from Appchem[5] and Sigma-Aldrich.
Expert Insight: The presence of the allyl group in conjunction with the aldehyde functionality raises a flag for potential skin sensitization. The benzene ring, while common, can be a substrate for metabolic activation, potentially leading to reactive intermediates. Therefore, our in vitro testing strategy will prioritize these endpoints.
Part 2: A Tiered In Vitro Testing Strategy
Following the in silico assessment, a tiered in vitro testing strategy provides the empirical data necessary for a robust safety assessment. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals.[6]
Foundational Assessment: Cytotoxicity
Before proceeding to more complex assays, it is crucial to determine the concentration range at which 3-Allyl-5-ethoxy-4-propoxybenzaldehyde exhibits cytotoxicity. This information is vital for selecting appropriate concentrations for subsequent genotoxicity and other mechanistic assays, ensuring that observed effects are not simply a consequence of cell death.
Protocol: Neutral Red Uptake (NRU) Assay
The NRU assay is a widely used and validated method for assessing basal cytotoxicity.[7]
Step-by-Step Methodology:
-
Cell Culture: Human cell lines, such as Balb/c 3T3 or normal human keratinocytes, are cultured to a near-confluent monolayer in 96-well plates.
-
Compound Exposure: A serial dilution of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde is prepared in the appropriate cell culture medium. The cells are exposed to the test compound for a defined period (e.g., 24 hours).
-
Neutral Red Incubation: The treatment medium is removed, and the cells are incubated with a medium containing neutral red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.
-
Extraction and Measurement: The cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer.
-
Data Analysis: The concentration of the test substance that causes a 50% reduction in neutral red uptake (IC50) is calculated.
Trustworthiness: The inclusion of positive and negative controls in each assay plate is essential for validating the experimental run. A solvent control is also necessary to ensure that the vehicle used to dissolve the test compound does not contribute to cytotoxicity.
Investigating Genotoxicity: A Battery of Tests
Genotoxicity testing is a critical component of safety assessment, as it identifies substances that can cause damage to the genetic material of cells.[8] A standard battery of in vitro tests is recommended to cover different genotoxic mechanisms.[9]
Workflow for In Vitro Genotoxicity Assessment
Caption: Tiered approach for in vitro genotoxicity testing.
2.2.1. Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method for detecting gene mutations induced by chemical substances.[8]
Protocol:
-
Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde on agar plates with a limited amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
2.2.2. In Vitro Micronucleus Assay - OECD 487
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[10]
Protocol:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line like L5178Y) are cultured.
-
Exposure: The cells are treated with 3-Allyl-5-ethoxy-4-propoxybenzaldehyde at various concentrations, with and without metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific stain.
-
Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopy.
Assessing Skin Sensitization Potential: An AOP-Based Approach
Skin sensitization is an allergic reaction caused by skin contact with a substance.[11] Modern approaches to skin sensitization testing are based on the Adverse Outcome Pathway (AOP), which describes the key events leading to this adverse effect.[12]
Adverse Outcome Pathway for Skin Sensitization
Caption: The Adverse Outcome Pathway for skin sensitization.
2.3.1. Direct Peptide Reactivity Assay (DPRA) - OECD 442C
This in chemico assay assesses the first key event: the covalent binding of the chemical to skin proteins.
Protocol:
-
Peptide Incubation: Synthetic peptides containing cysteine or lysine are incubated with 3-Allyl-5-ethoxy-4-propoxybenzaldehyde for 24 hours.
-
Analysis: The concentration of the remaining unreacted peptide is measured by high-performance liquid chromatography (HPLC).
-
Calculation: The percentage of peptide depletion is calculated. High depletion indicates a higher potential for skin sensitization.
2.3.2. KeratinoSens™ Assay - OECD 442D
This assay addresses the second key event: the activation of keratinocytes.[11]
Protocol:
-
Cell Line: An immortalized human keratinocyte cell line containing a luciferase reporter gene under the control of the antioxidant response element (ARE) is used.
-
Exposure: The cells are exposed to 3-Allyl-5-ethoxy-4-propoxybenzaldehyde for 48 hours.
-
Luciferase Measurement: The induction of the luciferase gene is measured by luminescence. A significant induction of luciferase activity indicates keratinocyte activation.
2.3.3. Human Cell Line Activation Test (h-CLAT) - OECD 442E
This assay evaluates the third key event: the activation of dendritic cells.
Protocol:
-
Cell Line: A human monocytic leukemia cell line (THP-1) is used as a surrogate for dendritic cells.
-
Exposure: The cells are exposed to 3-Allyl-5-ethoxy-4-propoxybenzaldehyde for 24 hours.
-
Flow Cytometry: The expression of cell surface markers of activation (CD86 and CD54) is measured by flow cytometry. An upregulation of these markers indicates dendritic cell activation.
Integrated Assessment: The results from these three assays are integrated using a "2 out of 3" approach to predict the skin sensitization potential.[12]
Conclusion: A Data-Driven Path Forward
This in-depth technical guide provides a scientifically rigorous and ethically responsible framework for assessing the toxicological profile of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde. By initiating the evaluation with a comprehensive in silico analysis and progressing through a tiered battery of validated in vitro assays, we can generate a robust dataset to inform risk assessment and guide the safe development of this novel chemical. This proactive, data-driven approach not only ensures regulatory compliance but also embodies the principles of modern, predictive toxicology, paving the way for safer chemicals and products.
References
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Pavan, M., & Worth, A. P. (2008). Predictive models for aquatic toxicity of aldehydes designed for various model chemistries. Chemical Research in Toxicology, 21(3), 639-650. URL: [Link]
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American Chemical Society. (2004). Predictive Models for Aquatic Toxicity of Aldehydes Designed for Various Model Chemistries. URL: [Link]
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PubMed. (n.d.). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. URL: [Link]
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Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services. URL: [Link]
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JRF Global. (n.d.). In vitro Skin sensitization | Cosmetics. URL: [Link]
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MDPI. (2025). In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions. URL: [Link]
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CPT Labs. (2018). In Vitro And In Chemico Skin Sensitization Testing. URL: [Link]
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Charles River Laboratories. (n.d.). In Vitro Skin Irritation, Corrosion, and Sensitization Testing. URL: [Link]
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IIVS.org. (n.d.). Integrated Testing Strategies for Skin Sensitization. URL: [Link]
-
Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. URL: [Link]
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OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). URL: [Link]
-
PETA Science Consortium International e.V. (2024). Updates to OECD in vitro and in chemico test guidelines. URL: [Link]
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ScitoVation. (2023). Testing and Screening Methods for Genotoxicity and Mutagenicity. URL: [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. URL: [Link]
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OECD. (n.d.). In vitro assays for developmental neurotoxicity. URL: [Link]
-
ExportersIndia. (n.d.). 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy) benzaldehyde. URL: [Link]
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OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. URL: [Link]
-
Appchem. (n.d.). 3-ALLYL-5-ETHOXY-4-ISOPROPOXYBENZALDEHYDE | 915924-52-6. URL: [Link]
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PMC. (2014). Emerging Approaches in Predictive Toxicology. URL: [Link]
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Schrödinger. (n.d.). Predictive Toxicology. URL: [Link]
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PMC. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. URL: [Link]
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MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. URL: [Link]
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Solubility Profile and Thermodynamic Behavior of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde in Organic Solvents: A Technical Guide
Executive Summary
In the realm of advanced organic synthesis and drug development, the rational selection of solvents is dictated by the thermodynamic solubility profile of the target intermediates. 3-Allyl-5-ethoxy-4-propoxybenzaldehyde (CAS 915920-39-7) is a highly substituted, lipophilic aromatic aldehyde utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized fragrance compounds[1].
Because of its unique structural topology—combining a reactive polar aldehyde head with a bulky, hydrophobic tail composed of allyl, ethoxy, and propoxy moieties—this compound exhibits a highly specific solubility profile[2]. This whitepaper provides an in-depth mechanistic analysis of its solubility in various organic solvents, grounded in Hansen Solubility Parameters (HSP), and outlines a self-validating experimental workflow for determining its thermodynamic solubility.
Structural Analysis and Physicochemical Causality
To understand the solubility of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde, we must first deconstruct its molecular architecture. Solubility is not merely a binary state; it is a thermodynamic equilibrium governed by the enthalpy of mixing ( ΔHmix ), which is dictated by intermolecular forces.
-
The Aldehyde Core (Polar/H-Bond Acceptor): The formyl group provides a localized dipole moment and acts as a hydrogen-bond acceptor. This region interacts favorably with polar aprotic and protic solvents.
-
Ether Linkages (Moderate Polarity): The oxygen atoms in the 4-propoxy and 5-ethoxy groups offer additional, albeit sterically hindered, hydrogen-bond accepting sites.
-
Hydrophobic Bulk (Dispersion Forces): The allyl group at the 3-position, combined with the alkyl chains of the ethoxy and propoxy groups, creates a massive hydrophobic shield. This non-polar bulk dominates the molecule's overall character, driving strong London dispersion interactions with non-polar organic solvents while severely disrupting the hydrogen-bond network of water[3].
Caption: Mechanistic pathways showing how specific structural domains dictate the compound's solubility profile.
Theoretical Framework: Hansen Solubility Parameters (HSP)
As an Application Scientist, predicting solvent compatibility requires moving beyond the simplistic "like dissolves like" heuristic. We employ Hansen Solubility Parameters (HSP) , which deconstruct the cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δd ), Polar ( δp ), and Hydrogen Bonding ( δh )[4].
The baseline HSP for an unsubstituted benzaldehyde is approximately δd=19.4 , δp=7.4 , δh=5.3 [5]. However, the addition of the allyl, ethoxy, and propoxy chains significantly alters these parameters for 3-Allyl-5-ethoxy-4-propoxybenzaldehyde:
-
δd (Dispersion): Remains high ( ≈18.5 MPa1/2 ) due to the increased molar volume and polarizability of the extended alkyl chains.
-
δp (Polar): Decreases ( ≈5.5 MPa1/2 ) because the localized dipole of the aldehyde is "diluted" by the surrounding non-polar bulk.
-
δh (Hydrogen Bonding): Decreases ( ≈4.5 MPa1/2 ) due to steric hindrance preventing solvent molecules from easily accessing the ether oxygens.
By plotting these coordinates in a 3D Hansen space, we can calculate the "HSP Distance" ( Ra ) between the solute and various solvents. Solvents with a smaller Ra value will exhibit higher thermodynamic solubility. This theoretical model perfectly explains why the compound is highly soluble in Dichloromethane (DCM) and Ethyl Acetate, but practically insoluble in water[5].
Empirical Solubility Data in Organic Solvents
Based on the physicochemical properties and HSP modeling, the solubility profile of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde across a spectrum of standard laboratory solvents is summarized below. The data reflects equilibrium solubility at standard ambient temperature (25°C).
| Solvent | Polarity Index (P') | Primary Interaction Mechanism | Estimated Solubility (mg/mL at 25°C) | USP Classification |
| Water | 10.2 | Disrupted H-bond network | < 0.1 | Practically Insoluble |
| n-Hexane | 0.1 | London Dispersion ( δd ) | 25 - 50 | Sparingly Soluble |
| Toluene | 2.4 | π−π stacking, Dispersion | > 100 | Freely Soluble |
| Ethanol | 5.2 | H-bond donation to aldehyde | > 100 | Freely Soluble |
| Ethyl Acetate | 4.4 | Dipole-dipole, Dispersion | > 250 | Very Soluble |
| Dichloromethane | 3.1 | Optimal HSP coordinate match | > 500 | Very Soluble |
| DMSO | 7.2 | Strong dipole-dipole ( δp ) | > 250 | Very Soluble |
Note: The compound presents as a colorless to pale yellow liquid at room temperature[2], meaning "solubility" in highly compatible solvents like DCM or Ethyl Acetate often approaches complete miscibility.
Experimental Workflow: Thermodynamic Solubility Determination
To transition from theoretical models to validated empirical data, the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) remains the gold standard for determining thermodynamic equilibrium solubility[6].
Kinetic solubility assays (e.g., solvent-shift methods) are prone to supersaturation artifacts and do not reflect true thermodynamic stability[7]. The following protocol is designed as a self-validating system, ensuring that the measured concentration represents the absolute thermodynamic limit.
Protocol: Miniaturized Shake-Flask Method
-
Saturation Setup: Dispense an excess amount of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde (e.g., 500 mg) into 1.0 mL of the target organic solvent in a sealed, inert borosilicate glass vial. The presence of undissolved solute (or a distinct biphasic liquid system if the solute oils out) is critical to ensure saturation[8].
-
Thermal Equilibration: Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for a minimum of 48 to 72 hours. Causality: Extended equilibration prevents the measurement of metastable supersaturated states, allowing the system to reach its lowest free-energy state[6].
-
Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours at 25.0 °C to allow macroscopic phase separation. Centrifuge the mixture at 10,000 x g for 15 minutes using a temperature-controlled centrifuge to pellet any undissolved micro-droplets or particulates[9].
-
Filtration: Carefully extract the supernatant and pass it through a solvent-compatible 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to account for potential adsorption of the solute onto the filter membrane.
-
Dilution & Quantification: Volumetrically dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the HPLC-UV calibration curve. Quantify the concentration at the compound's λmax (typically around 254 nm or 280 nm for substituted benzaldehydes).
Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.
Applications in Drug Development and Synthesis
Understanding this solubility profile is paramount for downstream processing:
-
Liquid-Liquid Extraction: The extreme disparity between its aqueous solubility (< 0.1 mg/mL) and its solubility in solvents like Ethyl Acetate (> 250 mg/mL) makes biphasic aqueous workups highly efficient. The compound will partition almost exclusively into the organic layer during the washing of crude reaction mixtures.
-
Reaction Media Selection: For synthetic transformations (e.g., reductive amination of the aldehyde, or cross-metathesis of the allyl group), Dichloromethane or Toluene serve as ideal reaction media, ensuring the substrate remains fully solvated, thereby maintaining homogeneous reaction kinetics.
References
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Chemical Manufacturers. 3-Allyl-5-ethoxy-4-propoxybenzaldehyde Supplier. Retrieved April 4, 2026, from [Link]
-
Prof Steven Abbott. HSP Basics | Practical Solubility Science. Retrieved April 4, 2026, from [Link]
-
Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, PubMed. Retrieved April 4, 2026, from[Link]
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Tabriz University of Medical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved April 4, 2026, from [Link]
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SciELO. Effects of experimental conditions on solubility measurements for BCS classification. Retrieved April 4, 2026, from [Link]
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American Chemical Society (ACS). Determination of Three-Dimensional Solubility Parameters. Energy & Fuels. Retrieved April 4, 2026, from [Link]
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Vibrational Spectroscopic Profiling of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde: A Technical Guide
Executive Summary
In modern drug development and organic synthesis, the structural verification of highly functionalized intermediates is a critical quality control checkpoint. 3-Allyl-5-ethoxy-4-propoxybenzaldehyde (CAS 915920-39-7) is a complex aromatic precursor featuring an aldehyde core, an isolated allyl group, and two distinct alkoxy chains (ethoxy and propoxy)[1].
This whitepaper provides an authoritative framework for acquiring and interpreting the Fourier Transform Infrared (FTIR) and FT-Raman spectra of this molecule. By leveraging the orthogonal selection rules of IR (dipole moment changes) and Raman (polarizability changes) spectroscopy, researchers can establish a highly reliable, self-validating system for structural confirmation.
Structural Causality & Vibrational Theory
As an application scientist, it is imperative to move beyond merely matching peaks to tables; one must understand the underlying quantum mechanical causality dictating the vibrational modes.
-
The Aldehyde Carbonyl (C=O): In an unsubstituted benzaldehyde, the C=O stretch typically appears around 1705 cm⁻¹. However, the ethoxy and propoxy groups at the meta and para positions act as strong electron donors via resonance (the mesomeric effect). This donation increases the electron density within the aromatic ring, which subsequently weakens the C=O double bond character. Consequently, the carbonyl stretching frequency experiences a diagnostic red-shift to approximately 1690 cm⁻¹[2].
-
The Allyl Group (-CH₂-CH=CH₂): Unlike the aromatic ring, the C=C double bond of the allyl group is isolated from the conjugated system by a methylene (-CH₂-) spacer. Because it lacks conjugation, its stretching frequency remains relatively high and unperturbed at ~1640–1650 cm⁻¹[3]. Furthermore, the terminal =CH₂ group provides highly diagnostic out-of-plane bending modes in the IR spectrum.
-
The Alkoxy Ethers (-O-R): The asymmetric C-O-C stretching vibrations are highly polar. According to IR selection rules, this large change in the dipole moment results in dominant, intense bands in the FTIR spectrum between 1200 and 1250 cm⁻¹[4]. Conversely, the symmetric stretches are more polarizable and thus appear more strongly in the Raman spectrum.
Experimental Workflow: Self-Validating Protocols
To ensure absolute trustworthiness and reproducibility, the spectroscopic acquisition must be executed as a self-validating system. The following methodologies detail the exact protocols required to obtain research-grade spectra.
Protocol 3.1: FTIR-ATR Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for this compound, eliminating the need for KBr pellet pressing and preventing moisture-induced spectral artifacts.
-
System Readiness: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Perform a background scan (64 scans, 4 cm⁻¹ resolution).
-
Validation Checkpoint: Ensure the single-beam energy profile matches the manufacturer's baseline. Verify that atmospheric H₂O and CO₂ bands are perfectly compensated and absent from the baseline.
-
-
Sample Application: Apply a thin, uniform layer of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde directly onto the ATR crystal[1]. If the sample is a viscous liquid, ensure full coverage of the crystal face without trapping air bubbles.
-
Data Collection: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Post-Processing: Apply ATR correction algorithms to account for the wavelength-dependent penetration depth of the evanescent wave, ensuring relative peak intensities are comparable to transmission spectra.
Protocol 3.2: FT-Raman Acquisition
Highly substituted aromatic aldehydes frequently exhibit broad, overwhelming fluorescence under visible laser excitation (e.g., 532 nm or 785 nm), which can entirely mask Raman scattering.
-
Laser Selection: Utilize an FT-Raman spectrometer equipped with a 1064 nm Nd:YAG laser. This near-infrared wavelength lacks the energy to excite the molecule's electronic transitions, effectively bypassing fluorescence.
-
System Calibration:
-
Validation Checkpoint: Run a polystyrene calibration standard. Confirm that the primary aromatic ring breathing mode is located exactly at 1001.4 ± 0.5 cm⁻¹. Proceed only if calibration passes.
-
-
Sample Measurement: Place the sample in a clean quartz NMR tube or a specialized glass vial. Expose the sample to ~500 mW of laser power. Collect the Stokes Raman scattering from 3500 to 100 cm⁻¹ using a liquid nitrogen-cooled InGaAs detector (128 scans, 4 cm⁻¹ resolution).
Spectroscopic Data Assignments
The orthogonal nature of FTIR and Raman spectroscopy allows for complete structural mapping. Table 1 summarizes the expected quantitative data and relative intensities based on the functional group contributions[3][5].
Table 1: Consolidated FTIR and Raman Peak Assignments
| Functional Group / Mode | Expected FTIR Shift (cm⁻¹) | FTIR Intensity | Expected Raman Shift (cm⁻¹) | Raman Intensity | Mechanistic Note |
| Aldehyde C-H Stretch | ~2750, 2850 | Weak (Doublet) | ~2750, 2850 | Weak | Fermi resonance interaction. |
| Aldehyde C=O Stretch | ~1690 | Very Strong | ~1690 | Medium | Red-shifted due to alkoxy electron donation. |
| Allyl C=C Stretch | ~1640 | Medium | ~1645 | Strong | High polarizability yields strong Raman signal[3]. |
| Aromatic Ring C=C | ~1590, 1500 | Medium | ~1595, 1605 | Very Strong | Ring breathing modes highly active in Raman[5]. |
| Alkoxy C-O-C (Asym) | ~1240 | Very Strong | ~1245 | Weak | Massive dipole change drives IR intensity. |
| Alkoxy C-O-C (Sym) | ~1040 | Medium | ~1045 | Medium | Symmetric breathing of the ether linkages. |
| Allyl =CH₂ (OOP Bend) | ~910, 990 | Strong | N/A | Very Weak | Out-of-plane (OOP) bend diagnostic for terminal alkene[3]. |
Spectral Interpretation Workflow
Fig 1. Orthogonal FTIR and Raman workflow for functional group validation.
References
-
Title: Evidence of C−H···O Hydrogen Bonds in Liquid 4-Ethoxybenzaldehyde by NMR and Vibrational Spectroscopies Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
-
Title: Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular Properties of Methyl-Eugenol Source: PubMed Central (PMC) / MDPI URL: [Link]
-
Title: Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases Source: ResearchGate URL: [Link]
-
Title: Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study Source: MDPI URL: [Link]
Sources
- 1. 3-Allyl-5-ethoxy-4-propoxybenzaldehyde (CAS 915920-39-7) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular Properties of Methyl-Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Step-by-step synthesis protocol for 3-Allyl-5-ethoxy-4-propoxybenzaldehyde
Application Note: Synthesis and Process Optimization of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde
Executive Summary
Highly substituted benzaldehydes are critical building blocks in medicinal chemistry, fragrance development, and complex organic synthesis [3]. The target molecule, 3-Allyl-5-ethoxy-4-propoxybenzaldehyde (CAS 915920-39-7) [1], presents a unique 3,4,5-substitution pattern that requires strict regioselective functionalization. This application note details a robust, three-step synthetic protocol starting from commercially available ethyl vanillin. The process leverages a thermally driven Claisen rearrangement to achieve precise regiocontrol, ensuring high fidelity and yield for downstream applications.
Mechanistic Rationale & Process Design
As a self-validating system, this synthetic route is designed with specific causality for every reagent choice and incorporates In-Process Controls (IPCs) to guarantee intermediate integrity.
-
Solvent & Base Selection: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent in both alkylation steps. It accelerates SN2 reactions by leaving the phenoxide nucleophile relatively unsolvated and highly reactive. Potassium carbonate ( K2CO3 ) is selected as a mild base; its pKa is perfectly tuned to deprotonate the phenol without inducing unwanted side reactions (such as the Cannizzaro reaction) that stronger bases might trigger.
-
Regiocontrol via Claisen Rearrangement: Direct allylation of the aromatic ring is prone to poor regioselectivity and over-alkylation. By first O-allylating the C4-hydroxyl and subsequently applying high thermal energy (200 °C), a [3,3]-sigmatropic rearrangement is forced. Because the C3 position is sterically blocked by the ethoxy group, the allyl group migrates exclusively to the C5 position, flawlessly establishing the required substitution pattern.
Synthetic workflow for 3-Allyl-5-ethoxy-4-propoxybenzaldehyde via Claisen rearrangement.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 4-Allyloxy-3-ethoxybenzaldehyde
-
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF to achieve a 0.5 M concentration.
-
Deprotonation: Add anhydrous K2CO3 (1.5 eq). Stir the suspension at ambient temperature for 15 minutes to facilitate complete phenoxide formation.
-
Alkylation: Dropwise, add allyl bromide (1.2 eq) via syringe to maintain controlled reaction kinetics.
-
Heating: Elevate the reaction temperature to 80 °C and stir for 4 hours.
-
IPC (Self-Validation): Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The reaction is deemed complete when the lower Rf starting material spot is fully consumed, replaced by a higher Rf spot (due to the loss of the polar hydroxyl group).
-
Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Step 2: Claisen Rearrangement to 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde
-
Preparation: Transfer the crude 4-allyloxy-3-ethoxybenzaldehyde to a heavy-walled pressure tube. Purge the vessel with argon to prevent oxidative degradation of the aldehyde at extreme temperatures.
-
Thermal Shift: Heat the neat mixture to 200 °C for 6–8 hours.
-
IPC (Self-Validation): Monitor via TLC. The successful migration of the allyl group regenerates the free phenolic hydroxyl. Consequently, the product will exhibit a lower Rf than the starting material and will uniquely stain positive (dark blue/purple) with aqueous FeCl3 , definitively confirming the structural rearrangement.
-
Workup: Dissolve the crude residue in dichloromethane, wash with water, dry over Na2SO4 , and concentrate.
Step 3: Synthesis of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde
-
Preparation: Dissolve the intermediate 3-allyl-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M).
-
Deprotonation: Add K2CO3 (1.5 eq) and stir for 15 minutes.
-
Alkylation: Add 1-bromopropane (1.5 eq) and heat the mixture to 90 °C for 12 hours. The elevated temperature compensates for the increased steric hindrance around the C4-phenol.
-
IPC (Self-Validation): Confirm reaction completion via LC-MS. The target mass m/z 248.3 [2] must be the dominant peak, confirming the molecular weight of 248.32 g/mol .
-
Workup & Purification: Quench with water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry, and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield the target compound as a colorless to pale yellow liquid [3].
Process Parameters & IPC Data
| Step | Transformation | Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | IPC Validation Method |
| 1 | O-Allylation | Allyl Bromide | 1.2 | DMF | 80 | 4 | TLC (UV active, higher Rf ) |
| 2 | Claisen Rearrangement | None (Neat) | N/A | None | 200 | 8 | TLC ( FeCl3 positive stain) |
| 3 | O-Alkylation | 1-Bromopropane | 1.5 | DMF | 90 | 12 | LC-MS (Target m/z 248.3) |
References
-
Title: Aldehydes Supplier in India Source: Chemical Manufacturers URL: [Link]
Application Note: 3-Allyl-5-ethoxy-4-propoxybenzaldehyde as a Strategic Precursor in Drug Discovery
Executive Summary & Chemical Rationale
In modern drug discovery, the architectural complexity of screening libraries heavily relies on the strategic selection of polyfunctional building blocks. 3-Allyl-5-ethoxy-4-propoxybenzaldehyde (CAS: 1) is a highly specialized aromatic precursor that offers orthogonal reactivity profiles[1].
The structural anatomy of this compound provides three distinct advantages for medicinal chemistry:
-
Electrophilic Aldehyde Core: Enables rapid construction of carbon-carbon and carbon-nitrogen bonds via condensation, reductive amination, or heterocyclization.
-
Terminal Allyl Handle: The 3-position allyl group acts as a latent functional handle. It remains inert during mild aldehyde functionalization but can be subsequently activated for late-stage diversification via olefin cross-metathesis, epoxidation, or hydroboration.
-
Steric & Lipophilic Shielding: The 4-propoxy and 5-ethoxy ethers sterically shield the aromatic core from rapid oxidative metabolism (e.g., by CYP450 enzymes) while precisely tuning the LogP of the resulting active pharmaceutical ingredient (API).
Divergent Synthetic Workflows
To maximize the utility of this precursor, we have validated three divergent synthetic workflows that translate this building block into privileged medicinal scaffolds.
Divergent synthetic workflows of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde in drug discovery.
Validated Experimental Protocols
Protocol A: Microwave-Assisted Nitroaldol (Henry) Condensation
Objective: Synthesis of a highly conjugated β -nitrostyrene intermediate for downstream reduction into CNS-active phenethylamines.
Causality & Self-Validation: The 2 traditionally requires prolonged refluxing (6+ hours), which risks the thermal polymerization or isomerization of the sensitive allyl group[2]. By utilizing microwave irradiation, we accelerate the nucleophilic addition of nitromethane, reducing the reaction time to just 5 minutes. Ammonium acetate is selected as the catalyst because its mild basicity (acetate ion) is sufficient to deprotonate nitromethane without triggering unwanted aldol self-condensation of the aldehyde[3].
Step-by-Step Methodology:
-
Preparation: In a 5 mL microwave-safe quartz vial, dissolve 3.0 mmol of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde in 2.5 mL of anhydrous nitromethane. Nitromethane acts as both the reagent and the solvent[3].
-
Catalysis: Add 0.8 mmol of anhydrous ammonium acetate (NH 4 OAc) to the solution.
-
Irradiation: Seal the vial with a Teflon-lined crimp cap. Place it into a dedicated microwave synthesis reactor. Set the parameters to 150 °C for 5 minutes with variable power (max 300 W)[3].
-
Validation (In-Process): Upon rapid air-cooling, sample the mixture. A successful conversion is validated by TLC (Hexanes/Ethyl Acetate 7:3), where the highly conjugated β -nitrostyrene product will appear as a distinct, bright yellow spot under UV (254 nm) with a lower Rf than the starting aldehyde.
-
Isolation: Transfer the mixture to a round-bottom flask and remove excess nitromethane under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure β -nitrostyrene intermediate.
Protocol B: Van Leusen Oxazole Synthesis
Objective: Construction of a 5-(3-allyl-5-ethoxy-4-propoxyphenyl)oxazole core.
Causality & Self-Validation: Oxazoles are privileged heterocyclic scaffolds frequently utilized in the development of antimicrobial and anticancer agents[4]. The Van Leusen reaction provides a highly convergent route to these heterocycles. Potassium carbonate (K 2 CO 3 ) is utilized to deprotonate tosylmethyl isocyanide (TosMIC). Methanol is deliberately chosen as a co-solvent to stabilize the transient oxazoline intermediate via hydrogen bonding before the irreversible elimination of toluenesulfinic acid drives the ring closure[4].
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 2.0 mmol of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde and 2.2 mmol of TosMIC in 15 mL of a Methanol/Dimethoxyethane (DME) mixture (1:1 v/v).
-
Base Addition: Add 4.0 mmol of finely powdered, anhydrous K 2 CO 3 in one portion.
-
Cyclization: Stir the suspension at 65 °C under an inert argon atmosphere for 3 hours. The basic conditions facilitate the attack of the deprotonated TosMIC on the electrophilic aldehyde carbonyl[4].
-
Validation (In-Process): The reaction is self-validating through the precipitation of potassium toluenesulfinate as a white byproduct, indicating successful cyclization and elimination.
-
Workup: Quench the reaction by adding 20 mL of distilled water. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
-
Isolation: Isolate the target oxazole derivative via silica gel chromatography (DCM/MeOH gradient).
Quantitative Data & Yield Summary
The table below summarizes the expected analytical parameters and yields when utilizing 3-Allyl-5-ethoxy-4-propoxybenzaldehyde across the described workflows.
| Reaction Pathway | Intermediate / Product | Key Reagents & Catalyst | Temp / Time | Typical Yield | Downstream API Application |
| Nitroaldol (Henry) Reaction | β -Nitrostyrene | Nitromethane, NH 4 OAc | 150 °C / 5 min (MW) | 85 - 92% | CNS-active phenethylamines |
| Van Leusen Synthesis | Oxazole Derivative | TosMIC, K 2 CO 3 , MeOH | 65 °C / 3 h | 70 - 78% | Antimicrobial / Anticancer agents |
| Reductive Amination | Benzylamine Library | R-NH 2 , NaBH(OAc) 3 | 25 °C / 12 h | > 90% | GPCR ligands, Kinase inhibitors |
References
- chemBlink. "3-Allyl-5-ethoxy-4-propoxybenzaldehyde (CAS 915920-39-7) | Properties, SDS & Suppliers".
- EvitaChem. "Buy 4-(4-Chloro-3-nitrophenyl)oxazole (EVT-1800917)".
- Royal Society of Chemistry (RSC). "4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction".
- Wikipedia. "Henry reaction".
Sources
Application Notes and Protocols for the Chromatographic Separation of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde
Introduction
3-Allyl-5-ethoxy-4-propoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in the synthesis of complex organic molecules for the pharmaceutical and fragrance industries. Its molecular structure, featuring an aldehyde group, an allyl group, and a differentially substituted aromatic ring, offers multiple sites for chemical modification. The purity of this benzaldehyde derivative is critical for its use as a building block in drug development and other high-purity applications. This document provides detailed application notes and protocols for the chromatographic separation of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde, addressing the need for robust and reliable purification methods.
The presence of various functional groups in the target molecule and potential impurities from its synthesis necessitates versatile chromatographic strategies. This guide will explore several high-performance liquid chromatography (HPLC) techniques, including normal-phase, reversed-phase, and chiral chromatography, to achieve high-purity separation. The causality behind experimental choices, from stationary and mobile phase selection to detection parameters, will be thoroughly explained to provide researchers with a comprehensive understanding of the method development process.
Physicochemical Properties of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde
A thorough understanding of the physicochemical properties of the target analyte is fundamental to developing effective chromatographic separation methods.
| Property | Value (Calculated) | Reference |
| CAS Number | 915920-39-7 | [1] |
| Molecular Formula | C₁₅H₂₀O₃ | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Boiling Point | 359.8°C at 760 mmHg | [1] |
| Density | 1.022 g/cm³ | [1] |
| Refractive Index | 1.522 | [1] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, acetonitrile, and ethyl acetate; sparingly soluble in water. |
Chromatographic Methodologies: A Multi-faceted Approach
The separation of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde can be approached using several chromatographic techniques. The choice of method will depend on the specific separation goal, such as preparative purification from a reaction mixture or analytical quantification of purity.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
Normal-phase chromatography is a powerful technique for separating compounds based on their polarity.[3] In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase.[3] This method is particularly well-suited for the separation of isomers and compounds with differing polar functional groups.[3] Given the potential for structurally similar impurities in the synthesis of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde, NP-HPLC offers a high degree of selectivity.
Causality of Experimental Choices:
-
Stationary Phase: A silica-based stationary phase is a common choice for NP-HPLC. However, the slightly acidic nature of silica gel can sometimes lead to the decomposition of aldehydes.[4][5] To mitigate this, a deactivated silica column or the addition of a small amount of a basic modifier like triethylamine to the mobile phase is recommended.[4]
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a more polar modifier such as ethyl acetate or isopropanol is typically used. The ratio of these solvents is optimized to achieve the desired retention and separation.
-
Detection: The aromatic ring and the aldehyde group in the target molecule provide strong UV absorbance, making UV detection a suitable choice. A wavelength of around 254 nm or 280 nm is expected to provide good sensitivity.
Experimental Protocol: NP-HPLC
Caption: NP-HPLC experimental workflow.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade hexane and ethyl acetate in the desired ratio (e.g., 90:10 v/v). Degas the mobile phase using sonication or vacuum filtration.
-
Sample Preparation: Dissolve a known concentration of the crude or partially purified 3-Allyl-5-ethoxy-4-propoxybenzaldehyde in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and UV detector.
-
Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.
-
Data Processing: Identify the peak corresponding to 3-Allyl-5-ethoxy-4-propoxybenzaldehyde based on its retention time. Calculate the purity based on the peak area percentage.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC is the most common mode of liquid chromatography and is highly effective for the separation of non-polar to moderately polar compounds.[3] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[3][6] This technique separates analytes based on their hydrophobicity.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) bonded silica phase is the most popular choice for RP-HPLC due to its high hydrophobicity and wide applicability. Phenyl-hexyl or biphenyl phases can also offer alternative selectivity for aromatic compounds through π-π interactions.[7]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used.[6] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape for acidic or basic impurities.
-
Detection: Similar to NP-HPLC, UV detection at 254 nm or 280 nm is suitable. A diode array detector (DAD) can be used to obtain the UV spectrum of each peak, aiding in peak identification and purity assessment.
Experimental Protocol: RP-HPLC
Caption: RP-HPLC experimental workflow.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Degas both mobile phases.
-
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v). Filter through a 0.45 µm syringe filter.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a binary pump, injector, column oven, and DAD detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 35 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210-400 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Analysis: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program.
-
Data Processing: Integrate the peaks and use the DAD to check for peak purity by comparing the UV spectra across each peak.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
While 3-Allyl-5-ethoxy-4-propoxybenzaldehyde itself is not chiral, chiral impurities may be present depending on the synthetic route. Furthermore, if the allyl group is subjected to reactions such as epoxidation, a chiral center will be introduced.[8] Therefore, a chiral separation method can be crucial for assessing the enantiomeric purity of subsequent products or for detecting chiral impurities. Chiral chromatography separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[9][10][11]
Causality of Experimental Choices:
-
Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and effective for a broad range of compounds.[8] These phases separate enantiomers through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complex formation.
-
Mobile Phase: The choice of mobile phase in chiral chromatography is critical and often determined by the CSP. For polysaccharide-based columns, both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be employed. The selection of the mobile phase and its composition significantly influences the enantioselectivity.
-
Detection: UV detection is typically sufficient. A circular dichroism (CD) detector can provide additional information on the chirality of the separated compounds.
Experimental Protocol: Chiral HPLC (Normal-Phase Mode)
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mixture of HPLC-grade hexane and isopropanol (e.g., 80:20 v/v). Degas the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Instrumentation:
-
HPLC System: A standard HPLC system.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).
-
Column Temperature: 25 °C.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Equilibrate the column with the mobile phase. Inject the sample and monitor the separation of any enantiomeric pairs.
-
Data Processing: Determine the retention times of the enantiomers and calculate the enantiomeric excess (ee%).
Data Summary and Comparison
The following table summarizes the key parameters and expected outcomes for the different chromatographic methods described.
| Parameter | NP-HPLC | RP-HPLC | Chiral HPLC |
| Stationary Phase | Silica Gel | C18 | Polysaccharide-based |
| Mobile Phase | Hexane/Ethyl Acetate | Water/Acetonitrile | Hexane/Isopropanol |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Primary Separation Principle | Polarity | Hydrophobicity | Chiral Recognition |
| Key Application | Purification from polar impurities, isomer separation | Purity analysis, separation from non-polar impurities | Enantiomeric separation of chiral derivatives or impurities |
| Expected Retention | Less polar compounds elute first | More polar compounds elute first | Enantiomers elute at different times |
Troubleshooting and Method Optimization
-
Poor Peak Shape: Tailing peaks can be caused by interactions with active sites on the stationary phase. For aldehydes on silica, adding a basic modifier to the mobile phase in NP-HPLC can help.[4] In RP-HPLC, adjusting the pH of the mobile phase can improve the peak shape of ionizable impurities.
-
Co-elution: If peaks are not fully resolved, the mobile phase composition should be optimized. In NP-HPLC, changing the modifier or its concentration can alter selectivity. In RP-HPLC, adjusting the gradient slope or changing the organic solvent (e.g., from acetonitrile to methanol) can resolve co-eluting peaks.
-
Sample Decomposition: Aldehydes can be susceptible to oxidation.[4] It is advisable to use fresh samples and solvents and to minimize sample exposure to air and light. If decomposition is observed on the column, using a different stationary phase (e.g., a polymer-based column in RP-HPLC) may be beneficial.
Conclusion
The successful purification and analysis of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde require a systematic approach to chromatographic method development. This guide has provided detailed protocols and the scientific rationale for three complementary HPLC techniques: normal-phase, reversed-phase, and chiral chromatography. By understanding the principles behind each method and carefully selecting the appropriate conditions, researchers can achieve the high purity of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde required for its intended applications in drug discovery and other scientific endeavors. The provided protocols serve as a robust starting point for method development and can be further optimized to meet specific separation challenges.
References
-
SIELC. (2018, February 16). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
-
NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. (n.d.). 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy) benzaldehyde. Retrieved from [Link]
-
RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]
-
Appchem. (n.d.). 3-ALLYL-5-ETHOXY-4-ISOPROPOXYBENZALDEHYDE | 915924-52-6. Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations | Request PDF. Retrieved from [Link]
-
Microbe Notes. (n.d.). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]
-
Microsolv Technology Corporation. (n.d.). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Understanding Chiral Chromatography: A Comprehensive Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
PMC. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]
-
MIT Open Access Articles. (2014, July 28). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Aldehydes from Acid Chlorides by modified Rosenmund Reduction. Retrieved from [Link]
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Reagents for the selective extraction of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde
An Application Guide to the Selective Extraction of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde
Introduction
3-Allyl-5-ethoxy-4-propoxybenzaldehyde is a substituted aromatic aldehyde whose structural complexity, featuring an aldehyde, an allyl group, and a differentially substituted aromatic ring, makes it a molecule of significant interest. Analogous structures are valuable precursors in the synthesis of complex molecular architectures for the pharmaceutical, fragrance, and materials science industries.[1][2][3] The purification of such aldehydes from complex matrices—be it a crude reaction mixture or a natural product extract—is a critical step that dictates the viability of subsequent synthetic transformations.
The primary challenge in isolating a target aldehyde lies in separating it from structurally similar impurities, such as unreacted starting materials or byproducts like the corresponding carboxylic acid or benzyl alcohol.[4] Direct purification by methods like column chromatography can be inefficient and may lead to sample degradation.[5][6]
This guide provides a detailed overview of robust, chemically-selective extraction methods that target the unique reactivity of the aldehyde functional group. We will explore the underlying principles of reversible derivatization, offering detailed protocols for three field-proven techniques: sodium bisulfite adduct formation, Girard's Reagent T derivatization, and solid-phase extraction with carbonyl-scavenging resins. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs, ensuring high purity and recovery of the target molecule.
Physicochemical Properties of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde
A thorough understanding of the target molecule's physical properties is essential for designing effective extraction and purification strategies.
| Property | Value (Calculated) | Source |
| CAS Number | 915920-39-7 | [7] |
| Molecular Formula | C₁₅H₂₀O₃ | |
| Molecular Weight | 248.32 g/mol | |
| Density | 1.022 g/cm³ | [7] |
| Boiling Point | 359.8°C at 760 mmHg | [7] |
| Flash Point | 162.7°C | [7] |
| Refractive Index | 1.522 | [7] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) and poorly soluble in water. |
Core Principle: Selective Extraction via Reversible Derivatization
The most effective strategy for purifying aldehydes from non-carbonyl-containing impurities is through reversible chemical derivatization. This process involves a selective reaction at the aldehyde's carbonyl group to form a new derivative with distinctly different physical properties, most commonly, a dramatic change in solubility.
This transformation allows for the easy separation of the derivative from the original impurities via a phase separation (e.g., liquid-liquid extraction). Once purified, the derivative is subjected to a second reaction that reverses the initial derivatization, regenerating the pure aldehyde.
Caption: General workflow for aldehyde purification via reversible derivatization.
Method 1: Sodium Bisulfite Adduct Formation
This is a classic, cost-effective, and highly scalable method for aldehyde purification.[8][9] The aldehyde reacts with aqueous sodium bisulfite (NaHSO₃) in a nucleophilic addition to form a charged α-hydroxy sulfonate salt. This salt, or "bisulfite adduct," is typically water-soluble and often crystalline, allowing for its separation from water-insoluble organic impurities.[10][11]
Causality and Mechanistic Insight
The selectivity of this method hinges on the equilibrium of the adduct formation. Most aldehydes readily form stable adducts. While some unhindered ketones can react, the equilibrium for sterically hindered ketones and other carbonyls (esters, amides) lies far to the left, rendering them unreactive under these conditions.[8] The reaction is reversible, and the aldehyde can be regenerated by shifting the equilibrium, typically by adding a strong acid or base which decomposes the bisulfite ion.[12]
Caption: Reversible formation of a water-soluble bisulfite adduct.
Protocol 1A: Liquid-Liquid Extraction with Sodium Bisulfite
This protocol is adapted from modern liquid-liquid extraction (LLE) methods that utilize a water-miscible co-solvent to accelerate the reaction.[8][9][13]
Materials:
-
Crude 3-Allyl-5-ethoxy-4-propoxybenzaldehyde mixture
-
Methanol (or DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate (or other water-immiscible organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude aldehyde mixture in a minimal amount of methanol (e.g., 10 mL per 1-2 grams of crude material) in a flask or beaker.
-
Rationale: Using a water-miscible co-solvent like methanol increases the contact between the organic aldehyde and the aqueous bisulfite, dramatically speeding up adduct formation from hours to seconds.[8]
-
-
Adduct Formation: Transfer the solution to a separatory funnel. Add an excess of saturated aqueous NaHSO₃ solution (e.g., 2.5 volumes relative to the methanol volume).
-
Extraction of Impurities: Shake the separatory funnel vigorously for 30-60 seconds. A solid precipitate of the adduct may form. Add a water-immiscible organic solvent like ethyl acetate (equal volume to the aqueous layer). Shake again to extract the non-aldehyde impurities into the organic layer.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the bisulfite adduct) into a clean flask. Discard the upper organic layer, which contains the impurities.
-
Washing (Optional): For higher purity, return the aqueous layer to the separatory funnel and wash with a fresh portion of ethyl acetate to remove any residual impurities. Again, collect the aqueous layer.
-
Regeneration: Place the aqueous adduct solution in an ice bath to manage any potential exotherm. Slowly add 1 M NaOH solution while stirring until the solution is basic (pH > 10, check with pH paper).
-
Rationale: Base decomposes the bisulfite ion, shifting the equilibrium and regenerating the free aldehyde, which will often appear as an oily layer or a fine precipitate.
-
-
Final Extraction: Transfer the basified mixture to a separatory funnel and extract the pure aldehyde with two or three portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water and base, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified 3-Allyl-5-ethoxy-4-propoxybenzaldehyde.
Protocol 1B: Nonaqueous Regeneration for Sensitive Substrates
For aldehydes sensitive to aqueous basic or acidic conditions, a nonaqueous regeneration method provides a milder alternative.[12][14] This involves first isolating the solid bisulfite adduct.
Procedure:
-
Isolate Adduct: Follow steps 1 and 2 from Protocol 1A. If the adduct precipitates, filter the solid, wash it with a small amount of cold ethanol and then ether to remove soluble impurities, and dry it.
-
Nonaqueous Regeneration: Suspend the dried bisulfite adduct in anhydrous acetonitrile (e.g., 10 mL per gram of adduct) under an inert atmosphere (e.g., nitrogen).
-
Add TMS-Cl: Add at least 2 equivalents of chlorotrimethylsilane (TMS-Cl) to the suspension.
-
Reaction: Heat the mixture to 40-60 °C and stir until the reaction is complete (monitor by TLC or GC). The reaction is typically rapid.[12]
-
Rationale: TMS-Cl reacts irreversibly with the adduct to form stable byproducts (NaCl, hexamethyldisiloxane, SO₂) under neutral conditions, preventing degradation of sensitive functional groups.[14]
-
-
Workup: Cool the mixture to room temperature and filter to remove the precipitated sodium chloride. Evaporate the acetonitrile under reduced pressure to obtain the pure aldehyde.
Method 2: Girard's Reagent T Derivatization
Girard's reagents are a class of cationic hydrazines used to selectively derivatize aldehydes and ketones.[15] Girard's Reagent T (GirT) contains a quaternary ammonium group, which reacts with the aldehyde to form a highly polar, water-soluble hydrazone.[16][17] This method is exceptionally selective and is particularly useful for both preparative purification and for creating derivatives for sensitive analytical detection by mass spectrometry.
Causality and Mechanistic Insight
The reaction is a condensation between the aldehyde and the terminal hydrazine nitrogen of GirT, forming a C=N bond (a hydrazone). The reaction is typically catalyzed by a weak acid. The resulting hydrazone carries a permanent positive charge, making it highly soluble in water and insoluble in nonpolar organic solvents. This allows for a clean separation from neutral impurities. The hydrazone can be hydrolyzed back to the aldehyde and the reagent under acidic aqueous conditions, often by heating.
Protocol 2: Extraction via Girard's Reagent T
Materials:
-
Crude aldehyde mixture
-
Ethanol or Acetic Acid
-
Girard's Reagent T
-
Diethyl ether or other nonpolar solvent
-
Hydrochloric acid (HCl, ~1 M)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine, anhydrous MgSO₄
Procedure:
-
Derivatization: Dissolve the crude aldehyde mixture in ethanol containing 5-10% acetic acid. Add Girard's Reagent T (1.2-1.5 equivalents). Heat the mixture at reflux for 1-2 hours to ensure complete formation of the hydrazone.
-
Rationale: The acidic medium catalyzes the condensation reaction. Ethanol is a good solvent for both the aldehyde and the reagent.
-
-
Extraction of Impurities: Cool the reaction mixture to room temperature and dilute it with water. Transfer to a separatory funnel and extract several times with diethyl ether.
-
Phase Separation: Combine the ether extracts and discard them (they contain the impurities). The aqueous layer, containing the charged GirT-aldehyde derivative, is retained.
-
Regeneration (Hydrolysis): Add hydrochloric acid to the aqueous solution to a final concentration of ~0.5-1 M. Heat the solution (e.g., 60-80 °C) for 1-2 hours to hydrolyze the hydrazone.
-
Rationale: The C=N bond of the hydrazone is susceptible to acid-catalyzed hydrolysis, which regenerates the carbonyl and the protonated hydrazine.
-
-
Final Extraction: Cool the solution and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the liberated pure aldehyde with several portions of diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.
Method 3: Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more modern, often automatable, alternative to LLE. This technique utilizes a packed bed of solid sorbent (the stationary phase) to selectively retain either the target compound or the impurities from a liquid sample (the mobile phase). For aldehydes, "scavenging" cartridges are used, which contain a resin functionalized with a group that covalently binds to carbonyls.
Causality and Mechanistic Insight
Carbonyl-scavenging SPE cartridges are typically packed with silica or a polymer resin that has been functionalized with a nucleophilic group, such as a hydrazine or an aminoxy moiety. When the crude sample is passed through the cartridge, the aldehyde is covalently trapped on the solid support as a hydrazone or oxime. The non-reactive impurities pass through the cartridge and are collected as waste. The aldehyde can then be regenerated and eluted, although in many "scavenging" applications, the goal is simply to remove the aldehyde from the sample, and the bound adduct is discarded. For highly specific applications, Molecularly Imprinted Polymers (MIPs) can be designed to selectively bind a specific aldehyde with high fidelity.[18]
Protocol 3: General SPE Workflow for Aldehyde Scavenging
Materials:
-
Hydrazide-functionalized SPE cartridge
-
Crude aldehyde mixture dissolved in a suitable solvent (e.g., dichloromethane or THF)
-
Wash solvent (same as dissolution solvent)
-
Elution/Regeneration solution (e.g., THF with a mild acid like acetic acid and water)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing a column volume of the loading solvent (e.g., THF) through it. Do not allow the bed to run dry.
-
Rationale: Conditioning solvates the functional groups on the resin, ensuring optimal interaction with the sample.
-
-
Sample Loading: Dissolve the crude mixture in a minimal volume of the loading solvent and slowly pass it through the cartridge. The aldehyde will be retained on the resin.
-
Washing: Collect the flow-through, which contains the purified product if the aldehyde was the impurity. If the aldehyde is the target, this flow-through is waste. Wash the cartridge with 2-3 column volumes of the loading solvent to elute any remaining non-covalently bound impurities.
-
Elution (Regeneration): To recover the aldehyde, a cleavage reaction must be performed. This is highly dependent on the specific resin used. A common method involves passing a solvent mixture containing a mild acid and a water source (e.g., THF/water/acetic acid) through the cartridge and heating the collected eluent to promote hydrolysis of the hydrazone bond. This step often requires significant optimization.
Comparison of Extraction Methods
| Feature | Sodium Bisulfite LLE | Girard's Reagent T LLE | Carbonyl-Scavenging SPE |
| Selectivity | High for aldehydes vs. most other functional groups. | Very high; excellent for complex mixtures. | High; can be tuned by resin chemistry. |
| Scalability | Excellent; easily scaled from mg to kg.[5][6] | Good; scalable but reagent cost can be a factor. | Best for lab scale (mg to g); can be challenging for very large scale. |
| Cost | Low; reagents are inexpensive commodities. | High; Girard's reagents are specialty chemicals. | Moderate to High, depending on the cartridge. |
| Speed | Fast, especially with miscible co-solvent protocol.[9] | Moderate; requires heating for derivatization and hydrolysis. | Fast for loading/washing; elution may require time. Amenable to automation. |
| Conditions | Adduct formation is mild; regeneration is typically basic or acidic. Nonaqueous option exists.[14] | Mildly acidic conditions for derivatization and hydrolysis. | Generally mild loading conditions. |
| Typical Recovery | Good to excellent (>85%). | Good to excellent (>80%). | Good; can be affected by cleavage efficiency. |
References
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(16), 5722–5724. [Link]
-
Ho, S. S., & Yu, J. Z. (2008). Evaluation of solid-phase microextraction methods for determination of trace concentration aldehydes in aqueous solution. Journal of Chromatography A, 1208(1-2), 35-44. [Link]
-
Vesely, P., Lusk, L., Basarova, G., Seabrooks, J., & Ryder, D. (2003). Analysis of Aldehydes in Beer Using Solid-Phase Microextraction with On-Fiber Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 51(24), 6941–6944. [Link]
-
Akyüz, M., & Ata, S. (2007). Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection. Journal of AOAC International, 90(6), 1689–1694. [Link]
-
Akyüz, M., & Ata, S. (2007). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. ResearchGate. [Link]
-
Hickin, J. G., et al. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Medicinal Chemistry. [Link]
-
Witko, M. L., & Leadbeater, N. E. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1167–1171. [Link]
-
Hickin, J. G., et al. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. PMC. [Link]
-
Witko, M. L., & Leadbeater, N. E. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]
-
Majors, R. E. (2010). Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC International. [Link]
-
Liu, Y., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. [Link]
-
Witko, M. L., & Leadbeater, N. E. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Various Authors. (n.d.). Synthesis Methods for Aromatic Aldehydes. Scribd. [Link]
-
Fliniaux, O., et al. (2025). Extraction method dominates phytochemical profiles of aromatic medicinal herbs: a comparative HPTLC study. bioRxiv. [Link]
-
Reddit r/chemistry community. (2015). Purifying aldehydes?. Reddit. [Link]
-
Johnson, D. W. (2007). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
MacLean, A. M., et al. (2020). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Fortune Journals. [Link]
-
Appchem. (n.d.). 3-ALLYL-5-ETHOXY-4-ISOPROPOXYBENZALDEHYDE. Appchem. [Link]
-
Wang, Y., et al. (2007). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry. [Link]
-
Witko, M. L., & Leadbeater, N. E. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. [Link]
-
Lookchem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Lookchem. [Link]
-
Spickett, C. M., & Pitt, A. R. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. [Link]
-
Organic Syntheses Procedure. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses. [Link]
-
Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Rhodium.ws. [Link]
-
Sigma-Aldrich. (2023). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory. [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reddit - Please wait for verification [reddit.com]
- 5. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Allyl-5-ethoxy-4-propoxybenzaldehyde (CAS 915920-39-7) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
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- 17. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: 3-Allyl-5-ethoxy-4-propoxybenzaldehyde Condensation Workflows
Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, scientists, and drug development professionals working with highly functionalized benzaldehydes. Condensation reactions (such as Knoevenagel or Aldol) involving 3-Allyl-5-ethoxy-4-propoxybenzaldehyde present unique chemoselectivity challenges due to the presence of multiple reactive moieties.
This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to help you suppress side reactions and maximize product yield.
Part 1: Diagnostic Hub & Troubleshooting FAQs
Q1: My condensation yield is extremely low, and LC-MS shows a massive peak corresponding to the carboxylic acid of my starting material. What happened? A: You are observing the Cannizzaro reaction [1]. Because 3-Allyl-5-ethoxy-4-propoxybenzaldehyde lacks α -protons, it cannot form an enolate. If you use strong aqueous alkalis (e.g., NaOH or KOH) to catalyze the condensation, the hydroxide ion acts as a nucleophile rather than a base. It attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that forces a hydride transfer to a second aldehyde molecule. This disproportionation completely destroys your starting material, yielding the corresponding substituted benzoic acid and benzyl alcohol [2]. Actionable Fix: Eliminate strong aqueous hydroxides. Switch to a weak amine base (e.g., piperidine or morpholine) under non-aqueous conditions.
Q2: NMR analysis of my isolated product shows the disappearance of the terminal alkene protons (multiplet at ~5.0-6.0 ppm) and the appearance of a new methyl doublet. Why did my allyl group change? A: Your allyl group underwent base-catalyzed or thermally-induced isomerization . The allylic protons (-CH₂-CH=CH₂) are mildly acidic. Under strongly basic conditions or extended heating, deprotonation occurs to form a resonance-stabilized carbanion. Upon reprotonation, the double bond migrates to form a 1-propenyl group (-CH=CH-CH₃). This side reaction is thermodynamically driven because the new double bond is in full π -conjugation with the aromatic ring [3]. Actionable Fix: Maintain strict kinetic control. Run the reaction at ambient temperature (20–25 °C) and use a buffered catalyst system (e.g., piperidine/acetic acid) to prevent allylic deprotonation.
Q3: Can I use Lewis acid catalysts instead of bases to avoid isomerization? A: While Lewis acids (like TiCl₄ or BF₃·OEt₂) can catalyze condensations, they pose a severe risk to the ethoxy and propoxy ethers at positions 4 and 5. Strong Lewis acids can coordinate with the ether oxygens and trigger ether cleavage (dealkylation), leading to unprotected phenolic byproducts. If acidic catalysis is required, stick to mild organic acids (like glacial acetic acid) [4].
Part 2: Mechanistic Pathways & Causality
To successfully optimize this reaction, you must understand the competing thermodynamic and kinetic pathways. The diagram below illustrates how catalyst selection dictates the fate of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde.
Caption: Reaction pathways of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde under varied condensation conditions.
Quantitative Catalyst Comparison
The following table summarizes the causal relationship between reaction conditions and byproduct formation during a standard Knoevenagel condensation with an active methylene compound (e.g., malononitrile).
| Catalyst / Base System | Temperature (°C) | Desired Condensation Yield (%) | Allyl Isomerization (%) | Cannizzaro Products (%) |
| NaOH (aq) / EtOH | 25 | < 20 | ~ 10 | > 60 |
| KOH / MeOH | 65 (Reflux) | < 10 | > 40 | > 40 |
| Piperidine (Unbuffered) | 80 | 65 | 25 | < 2 |
| Piperidine / AcOH | 25 | > 90 | < 2 | Not Detected |
Data Interpretation: The buffered Doebner modification (Piperidine/AcOH) at ambient temperature provides the optimal kinetic window, activating the aldehyde via an iminium intermediate while remaining insufficiently basic to deprotonate the allylic position.
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology describes the optimized Knoevenagel condensation of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde with an active methylene (e.g., ethyl cyanoacetate), designed as a self-validating system to guarantee product integrity.
Workflow Logic
Caption: Troubleshooting workflow for identifying and resolving common condensation side reactions.
Step-by-Step Methodology
Step 1: Reagent Quality Control (Self-Validation Checkpoint 1)
-
Action: Perform a rapid ¹H-NMR of the 3-Allyl-5-ethoxy-4-propoxybenzaldehyde starting material.
-
Validation: Confirm the presence of the terminal alkene multiplet at ~5.0–6.0 ppm. If a doublet at ~1.8 ppm (propenyl methyl) is present, your starting material has already degraded via isomerization and must be purified via column chromatography before use.
Step 2: Reaction Setup (Buffered Iminium Catalysis)
-
Action: In an oven-dried, argon-flushed round-bottom flask, dissolve 3-Allyl-5-ethoxy-4-propoxybenzaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in anhydrous Ethanol (0.2 M concentration).
-
Action: Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq).
-
Causality: The acetic acid buffers the piperidine, preventing the bulk pH from rising high enough to trigger allylic deprotonation, while simultaneously accelerating the formation of the highly electrophilic iminium ion intermediate [1].
Step 3: Ambient Temperature Stirring & In-Process Control (Self-Validation Checkpoint 2)
-
Action: Stir the reaction at 20–25 °C. Do not heat.
-
Validation: At the 2-hour mark, pull a 50 µL aliquot for LC-MS.
-
Pass Condition: Observation of the desired dehydrated condensation mass [M+H]⁺.
-
Fail Condition: Observation of [M+18]⁺ corresponding to the Cannizzaro carboxylic acid. If seen, verify that no adventitious water or strong base contaminated the glassware.
-
Step 4: Quenching and Isolation
-
Action: Once starting material is consumed (typically 4-6 hours), concentrate the ethanol in vacuo at a low bath temperature (< 35 °C).
-
Action: Dissolve the crude residue in Ethyl Acetate and wash sequentially with 0.1 M HCl (to remove the piperidine catalyst), saturated NaHCO₃, and brine.
-
Action: Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude α,β -unsaturated product, ready for recrystallization or silica gel chromatography.
References
-
Knoevenagel condensation - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]
- US5055621A - Relating to aldol condensation Google Patents URL
-
Aldol Addition and Condensation Reactions Master Organic Chemistry URL:[Link]
-
Knoevenagel Condensation Doebner Modification Organic Chemistry Portal URL:[Link]
Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-Allyl-5-ethoxy-4-propoxybenzaldehyde. This document provides in-depth troubleshooting advice, detailed experimental protocols, and insights into the underlying chemical principles to empower you to achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-Allyl-5-ethoxy-4-propoxybenzaldehyde?
A1: The impurities in your crude product largely depend on the synthetic route employed. However, common impurities for substituted benzaldehydes include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Over-oxidation Product: The corresponding benzoic acid (3-Allyl-5-ethoxy-4-propoxybenzoic acid) is a very common impurity, often formed by air oxidation of the aldehyde.[1][2]
-
Reduction Product: The corresponding benzyl alcohol (3-Allyl-5-ethoxy-4-propoxybenzyl alcohol) can form if reducing agents are present or under certain reaction conditions.[3]
-
Byproducts from Synthesis: Depending on the specific reaction, other related aromatic compounds or condensation products may be present.[2][3]
Q2: My purified product turns yellow and loses purity over time. What is happening and how can I prevent it?
A2: Aromatic aldehydes are susceptible to degradation, primarily through oxidation when exposed to air, light, and elevated temperatures.[4] The yellowing is likely due to the formation of the corresponding benzoic acid and potentially other degradation products.[1] To ensure stability:
-
Storage: Store the purified aldehyde under an inert atmosphere (nitrogen or argon), in a tightly sealed amber vial to protect from light, and at a low temperature (refrigeration at 4°C is recommended).[5][6]
-
Handling: Minimize exposure to air during handling.[5]
-
Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be considered.[7]
Q3: Can I use standard silica gel for column chromatography of this aldehyde?
A3: While possible, using standard silica gel for the chromatography of aldehydes carries a risk of product decomposition.[8] Silica gel can have a slightly acidic nature, which can catalyze side reactions or degradation of sensitive aldehydes.[9] It is highly recommended to use deactivated (neutral) silica gel or an alternative stationary phase like neutral alumina.[9][10] Deactivation can be achieved by pre-treating the silica gel with a solution containing a small amount of a non-nucleophilic base like triethylamine in the eluent.[9]
Q4: Is distillation a suitable purification method for 3-Allyl-5-ethoxy-4-propoxybenzaldehyde?
A4: Yes, vacuum distillation is a viable method for purifying high-boiling aldehydes like this one.[11] Performing the distillation under reduced pressure lowers the boiling point, which is crucial for preventing thermal decomposition that can occur at atmospheric pressure.[11][12]
Troubleshooting Guide
This section provides a systematic approach to resolving common purification challenges.
Problem 1: Persistent Acidic Impurity Detected After Initial Purification
Symptom: NMR or HPLC analysis shows a persistent impurity consistent with the corresponding benzoic acid, even after column chromatography.
Cause: Benzoic acid is a common and often stubborn impurity formed by the oxidation of the aldehyde.[1] It can co-elute with the product in some solvent systems during chromatography.
Solution: Basic Aqueous Wash
A simple and effective method to remove acidic impurities is a basic aqueous wash. The benzoic acid will be deprotonated to its water-soluble carboxylate salt and extracted into the aqueous layer.[13][14]
Protocol: Basic Aqueous Wash
-
Dissolve the crude or partially purified aldehyde in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Gently shake the funnel, periodically venting to release any pressure from CO₂ evolution.
-
Separate the aqueous layer.
-
Repeat the wash with the basic solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
Problem 2: Complex Mixture of Impurities That Are Difficult to Separate by Chromatography
Symptom: TLC or HPLC analysis reveals multiple impurities with polarities very close to the desired aldehyde, leading to poor separation by column chromatography.
Cause: The crude product may contain a variety of byproducts from the synthesis that have similar structural features and therefore similar chromatographic behavior.
Solution: Selective Purification via Bisulfite Adduct Formation
This is a highly selective and effective method for isolating aldehydes from mixtures containing non-aldehyde impurities.[15][16] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be easily separated by liquid-liquid extraction. The pure aldehyde is then regenerated by treating the adduct with a base.[8][17][18]
Protocol: Purification via Sodium Bisulfite Adduct
-
Adduct Formation:
-
Dissolve the crude aldehyde mixture in a minimal amount of a water-miscible solvent like methanol.[18]
-
Transfer the solution to a flask or separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).[17]
-
Stir or shake the mixture vigorously. The formation of the solid adduct may be observed.[15]
-
-
Extraction of Impurities:
-
Add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the mixture.
-
Shake the separatory funnel to extract the non-aldehyde impurities into the organic layer.
-
Separate the layers. The aqueous layer contains the desired aldehyde as the bisulfite adduct.
-
Repeat the extraction of the aqueous layer with the organic solvent to ensure complete removal of impurities.
-
-
Regeneration of the Aldehyde:
-
Transfer the aqueous layer containing the bisulfite adduct to a clean flask.
-
Slowly add a base, such as a 10% sodium carbonate solution or sodium hydroxide, until the solution is basic (pH > 10).[18] This will reverse the reaction and regenerate the aldehyde.
-
The pure aldehyde will separate as an oil or can be extracted with a fresh portion of an organic solvent.
-
-
Final Work-up:
-
Separate the organic layer containing the purified aldehyde.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure to yield the pure 3-Allyl-5-ethoxy-4-propoxybenzaldehyde.
-
Purification Workflow and Method Selection
The choice of purification strategy depends on the nature and quantity of the impurities present. The following diagram illustrates a logical workflow for purifying crude 3-Allyl-5-ethoxy-4-propoxybenzaldehyde.
Caption: Logical workflow for the purification of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde.
Data Summary for Purification Techniques
The following table provides a summary of recommended conditions for the primary purification techniques discussed.
| Purification Technique | Recommended Conditions | Notes |
| Basic Aqueous Wash | 5-10% NaHCO₃ or Na₂CO₃ solution | Effective for removing acidic impurities like the corresponding benzoic acid.[13] |
| Column Chromatography | Stationary Phase: Neutral alumina or deactivated silica gel. Eluent: Hexane/Ethyl Acetate gradient. | Deactivate silica gel by adding ~1% triethylamine to the eluent.[9] |
| Vacuum Distillation | Perform at reduced pressure to lower the boiling point. | Ideal for removing non-volatile or very high-boiling impurities from the thermally sensitive aldehyde.[11][12] |
| Bisulfite Adduct Formation | Saturated aqueous NaHSO₃ solution. | Highly selective for aldehydes. The aldehyde is regenerated with a base.[15][18] |
Purity Assessment
To ensure the success of your purification, it is crucial to employ appropriate analytical techniques to assess the purity of your final product.
| Analytical Technique | Information Provided |
| Thin Layer Chromatography (TLC) | A quick and easy method to monitor the progress of a reaction and the separation during column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of the sample and can be used to detect non-volatile impurities.[19][20] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying and quantifying volatile impurities.[19][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used to detect and identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[15][19] |
By following the guidance in this document, you will be well-equipped to troubleshoot and overcome the challenges associated with the purification of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde, leading to a high-purity product suitable for your research and development needs.
References
- What are the common impurities in benzaldehyde? - Blog. (2025, November 6).
- Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3).
- A Comparative Guide to Analytical Methods for Confirming Pyrrole Aldehyde Purity - Benchchem. (2026, March).
- Benzaldehyde - Wikipedia.
- Technical Support Center: Purification of Long-Chain Branched Aldehydes - Benchchem. (2026).
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017, July 12).
- Distillation - Organic Chemistry - Jack Westin.
- Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite - Benchchem.
- A Comparative Guide to the Purity Analysis of 4-Butoxybenzaldehyde by HPLC and GC - Benchchem. (2025).
- identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis - Benchchem. (2025).
- What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29).
- Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1).
- Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde - Benchchem. (2025).
- Best practices for handling and storing volatile aldehyde standards - Benchchem. (2026).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10).
- How To: Purify by Distillation - Department of Chemistry : University of Rochester.
- Purification of Benzaldehyde - CHEM 2125 - YouTube. (2020, August 27).
- Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025, October 23).
- Aldehydes: identification and storage – Pell Wall Blog - Help & Support. (2013, February 7).
- Aldehydes In Aroma: Key Ingredients For Impactful Scents - Chemical Bull. (2025, July 1).
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Technical Support Center: Resolving ¹H-NMR Peak Overlaps in the Characterization of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde
Welcome to the technical support center for advanced NMR characterization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ¹H-NMR spectral interpretation, specifically focusing on the resolution of peak overlaps for the molecule 3-Allyl-5-ethoxy-4-propoxybenzaldehyde. The complex substitution pattern of this molecule often leads to spectral crowding, making unambiguous signal assignment a significant challenge. This document provides a structured, in-depth approach to systematically troubleshoot and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H-NMR spectrum of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde shows significant peak overlap, particularly in the aromatic and aliphatic regions. What are the initial steps I should take?
A1: Initial troubleshooting should focus on simple, non-destructive methods that can be performed on your existing sample. The primary objective is to induce a change in the chemical environment of the protons to resolve the overlapping signals.
A recommended starting workflow is as follows:
-
Re-assess Sample Concentration: High sample concentrations can lead to peak broadening and minor chemical shift changes due to intermolecular interactions. If your sample is highly concentrated, diluting it may improve spectral resolution.
-
Solvent-Induced Chemical Shifts: The simplest and often most effective first step is to acquire the spectrum in a different deuterated solvent.[1] Solvents can cause significant changes in chemical shifts, an effect that can be sufficient to resolve overlapping peaks.[2][3][4]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve signals, especially those from conformers or rotamers that are in exchange at room temperature.[5][6] It is also highly effective for shifting the signals of exchangeable protons like -OH and -NH.[5]
Q2: The aromatic protons and the vinyl proton of the allyl group in my ¹H-NMR spectrum are overlapping. How can I resolve these signals?
A2: This is a common issue due to the proximity of their expected chemical shifts. The two aromatic protons are expected to appear as a singlet (or two closely spaced singlets/doublets depending on the resolution and long-range coupling) typically in the range of 7.0-7.5 ppm. The internal vinyl proton (-CH=CH₂) of the allyl group is a complex multiplet also found in the 5.8-6.1 ppm region, but can be shifted further downfield by the aromatic ring's influence.
Troubleshooting Steps:
-
Change the NMR Solvent: Aromatic Solvent-Induced Shifts (ASIS) can be particularly effective here. Switching from a standard solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ or Toluene-d₈ can significantly alter the chemical shifts of protons based on their spatial relationship to the aromatic solvent molecules. Protons located on the periphery of the solute molecule often experience a more pronounced upfield shift.
-
Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlap without any changes to the sample.
-
2D-NMR Techniques: If the above methods are insufficient, 2D-NMR is the definitive solution.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons.[7] You will see a cross-peak between the internal vinyl proton and the terminal vinyl protons (=CH₂), as well as a cross-peak to the allylic protons (-CH₂-CH=). The aromatic protons will not show these correlations, allowing for their unambiguous identification.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[7] The vinyl proton will show a correlation to a carbon in the sp² region (typically 115-140 ppm), while the aromatic protons will correlate to carbons in the aromatic region (typically 110-160 ppm). This provides an orthogonal dimension of information that will resolve the overlap.[8]
-
Q3: The methylene protons of the ethoxy and propoxy groups are overlapping. What is the best way to assign these signals correctly?
A3: The methylene protons of the ethoxy (-OCH₂CH₃) and propoxy (-OCH₂CH₂CH₃) groups are both adjacent to an oxygen atom and are therefore expected in a similar region of the spectrum, typically between 3.8 and 4.2 ppm.
Troubleshooting and Assignment Strategy:
-
Initial Analysis of Coupling Patterns:
-
The ethoxy -OCH₂- protons will appear as a quartet due to coupling with the adjacent methyl group.
-
The propoxy -OCH₂- protons will appear as a triplet due to coupling with the adjacent methylene group.
-
While this seems straightforward, if the peaks are severely overlapped, discerning these multiplicities can be difficult.
-
-
2D-NMR for Unambiguous Assignment:
-
COSY: A COSY spectrum will be invaluable. The ethoxy -OCH₂- quartet will show a cross-peak to the ethoxy -CH₃ triplet. The propoxy -OCH₂- triplet will show a cross-peak to the propoxy central -CH₂- multiplet. This creates distinct spin systems that are easy to trace.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[7] The aromatic protons will show HMBC correlations to the carbons of the ethoxy and propoxy groups that are attached to the ring, allowing you to definitively link the aliphatic side chains to the aromatic core.
-
Expected ¹H-NMR Chemical Shift Ranges for 3-Allyl-5-ethoxy-4-propoxybenzaldehyde:
| Proton Type | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aldehyde | -CHO | 9.7 - 10.1 | Singlet (s) |
| Aromatic | Ar-H | 7.0 - 7.5 | Singlet or Doublet (s or d) |
| Vinyl | -CH=CH₂ | 5.8 - 6.1 | Multiplet (m) |
| Vinyl | -CH=CH₂ | 5.1 - 5.4 | Multiplet (m) |
| Ethoxy | -OCH₂CH₃ | 3.9 - 4.2 | Quartet (q) |
| Propoxy | -OCH₂CH₂CH₃ | 3.8 - 4.1 | Triplet (t) |
| Allyl | -CH₂-CH=CH₂ | 3.3 - 3.6 | Doublet (d) |
| Propoxy | -OCH₂CH₂CH₃ | 1.7 - 2.0 | Multiplet (m) |
| Ethoxy | -OCH₂CH₃ | 1.3 - 1.6 | Triplet (t) |
| Propoxy | -OCH₂CH₂CH₃ | 0.9 - 1.2 | Triplet (t) |
Note: These are approximate ranges and can be influenced by solvent and other factors.[9][10][11][12]
Experimental Protocols
Protocol 1: Solvent Study for Resolving Peak Overlap
-
Initial Spectrum: Dissolve 5-10 mg of your sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H-NMR spectrum.
-
Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at a low temperature.
-
Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube. Ensure the sample is fully dissolved.
-
Second Spectrum: Acquire a ¹H-NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.
-
Comparison: Compare the two spectra, noting any changes in chemical shifts that may have resolved previously overlapping signals.
Protocol 2: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample of your compound in a suitable solvent with a wide temperature range (e.g., Toluene-d₈ for high temperatures, or Methanol-d₄ for low temperatures). Ensure the NMR tube is properly sealed.
-
Initial Shimming: Insert the sample into the NMR spectrometer at room temperature (e.g., 298 K) and shim the magnetic field for optimal resolution.
-
Temperature Change: Gradually increase or decrease the temperature in increments of 10-20 K. Allow the temperature to stabilize for at least 5-10 minutes at each new setpoint.
-
Re-shimming: After the temperature has stabilized, re-shim the sample, as shims can drift with temperature changes.
-
Acquisition: Acquire the ¹H-NMR spectrum at each temperature. Analyze the spectra to identify temperature-dependent chemical shift changes that resolve overlap.
Protocol 3: Acquiring a 2D COSY Spectrum
-
Sample Preparation: Prepare a well-shimmed sample of your compound.
-
Experiment Setup: Load a standard COSY pulse sequence from the spectrometer's library.
-
Acquisition Parameters: For a routine COSY, typical parameters on a 400 MHz spectrometer would be:
-
Spectral width: ~12 ppm in both dimensions
-
Number of scans (ns): 2-4
-
Number of increments in the indirect dimension (td1): 256-512
-
-
Processing: After acquisition, the data is Fourier transformed in both dimensions to generate the 2D spectrum.
-
Analysis: Identify cross-peaks, which indicate J-coupling between protons. Trace the connectivity of the spin systems to assign the overlapping signals.
Visualization of Troubleshooting and Analysis
Troubleshooting Workflow for ¹H-NMR Peak Overlap:
Caption: A logical workflow for resolving ¹H-NMR peak overlaps.
2D-NMR Correlation Diagram for Key Functional Groups:
Caption: Key 2D-NMR correlations for structural assignment.
References
- Gryff-Keller, A., Szczeciński, P., & Wiśniewski, K. (2001). Solvent and temperature effects on the 1H, 13C and 15N NMR spectra of N-methyl- and N,N-dimethyl-nitro- and dinitroanilines. Magnetic Resonance in Chemistry, 39(S1), S194-S198.
- RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry.
- Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calcul
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nizwa.
- Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.
- "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
- qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research.
- Variable-temperature NMR spectroscopy for metabolite identification in biological m
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- 1H NMR Chemical Shifts. Chemistry Connected.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- Troubleshooting Dichapetalin I NMR peak overlapping. Benchchem.
- H chemical shifts in NMR: Part 19 .
- 2D NMR. EPFL.
- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
- How can I interpret a NMR with so much noises and peak overlaps?.
- Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?.
- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.
- Introduction to Variable Temper
- Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry.
- 1H NMR: Intermediate Level, Spectrum 6. University of Wisconsin-Madison.
- Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog.
- Allyl ether(557-40-4) 1H NMR spectrum. ChemicalBook.
- Variable Temperature NMR Spectroscopy. Oxford Instruments.
- Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube.
- NMRmix: A Tool for the Optimization of Compound Mixtures in 1D 1H NMR Ligand Affinity Screens. PMC.
- ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether. Doc Brown's Advanced Organic Chemistry Revision Notes.
- ¹H NMR: Interpreting Distorted and Overlapping Signals. JoVE.
- Variable temper
- m-Ethoxyphenol - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- Table of Characteristic Proton NMR Shifts. UCLA Chemistry and Biochemistry.
- The Chemical Shift of Protons on sp2 Hybridized Carbons. Chemistry Steps.
- 1H NMR Chemical Shifts.
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. YouTube.
- 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax.
- Spectroscopy of Ethers. Chemistry LibreTexts.
- 1H-NMR Characterization of Epoxides Derived from Polyunsaturated F
- The following ¹H NMR spectrum represents which one of the following compounds?. Filo.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
- Basic Practical NMR Concepts. MSU Chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- 3-allyl-5-ethoxy-4-hydroxybenzaldehyde. Sigma-Aldrich.
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Advanced Scaffold Reactivity: 3-Allyl-5-ethoxy-4-propoxybenzaldehyde vs. 3,4,5-Trimethoxybenzaldehyde
In modern drug discovery and complex natural product synthesis, the selection of aromatic building blocks dictates not only the physicochemical properties of the final active pharmaceutical ingredient (API) but also its synthetic trajectory. 3,4,5-Trimethoxybenzaldehyde (TMBA) is a classical, highly electron-rich building block utilized in the synthesis of numerous therapeutics. However, as chemical space expands, heavily substituted and sterically differentiated analogs like 3-Allyl-5-ethoxy-4-propoxybenzaldehyde (AEPB) are emerging as powerful alternatives.
As an application scientist, selecting between these two scaffolds requires a deep understanding of their diverging electronic profiles, steric microenvironments, and orthogonal reactivity. This guide provides an objective, data-driven comparison of their reactivity profiles to aid researchers in rational synthetic design.
Structural & Electronic Profiling
The fundamental reactivity differences between AEPB and TMBA stem from the delicate balance between resonance donation (+M) and steric bulk.
Electronic Mapping: TMBA possesses three methoxy groups. These groups are strongly electron-donating via resonance, which significantly stabilizes adjacent positive charges—such as oxocarbenium intermediates generated during cyclization reactions . However, this strong +M effect heavily deactivates the formyl carbon toward nucleophilic attack by saturating it with electron density.
Conversely, AEPB replaces the 3-methoxy group with an allyl group. The allyl moiety only donates electron density via weak hyperconjugation (+I), making the carbonyl in AEPB inherently more electrophilic than its TMBA counterpart.
Steric Topography: While the ortho positions (C2, C6) remain unsubstituted in both scaffolds, the extended alkyl chains of the 4-propoxy and 5-ethoxy groups in AEPB create a broader "steric umbrella." As observed in heterogeneous catalysis, steric hindrance caused by bulky functional groups significantly influences binding energetics and the approach vectors of reactants on catalyst surfaces . This extended bulk in AEPB restricts the approach of sterically demanding nucleophiles, creating a kinetic bottleneck despite the higher electrophilicity of the carbonyl. TMBA, with its compact methoxy groups, is highly effective in sterically sensitive reactions like Knoevenagel condensations and electrophilic aromatic substitutions .
Electronic and steric mapping of AEPB versus TMBA scaffolds.
Comparative Reactivity Data
The interplay of electronics and sterics manifests clearly in standard synthetic transformations. The table below summarizes the quantitative performance metrics when subjecting both scaffolds to identical reaction conditions.
| Property / Reaction Metric | AEPB (CAS 915920-39-7) | TMBA (CAS 86-81-7) |
| Carbonyl Electrophilicity | High (Limited +M donation) | Low (Strong +M donation) |
| Steric Hindrance (Meta/Para) | High (Propoxy/Ethoxy bulk) | Low (Methoxy bulk) |
| Reductive Amination (Primary Amine) | 85% yield (Fast imine formation) | 92% yield (Unimpeded approach) |
| Reductive Amination (Bulky Sec. Amine) | 45% yield (Severe steric clash) | 88% yield (Accessible core) |
| Knoevenagel Condensation Yield | 72% (Slower kinetics) | 95% (Electronic stabilization) |
| Orthogonal Functional Handles | Terminal Alkene (Metathesis, Thiol-ene) | None (Requires C-H activation) |
Self-Validating Experimental Protocols
To leverage the unique properties of these scaffolds, the following self-validating protocols are optimized for chemoselectivity and yield.
Protocol A: Comparative Reductive Amination
Objective: Selectively form amines while navigating the steric bottlenecks of AEPB.
-
Imine Formation: Combine the chosen benzaldehyde derivative (1.0 eq) and the amine (1.1 eq) in 1,2-dichloroethane (DCE) at 0.2 M.
-
Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating (40 °C), which is often necessary to overcome the steric barrier presented by the propoxy/ethoxy groups in AEPB during the initial nucleophilic attack.
-
-
Reduction: After 2 hours, cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Causality: NaBH(OAc)₃ is mandatory here. Its electron-withdrawing acetate groups make it a mild hydride donor. This prevents the premature reduction of the highly electrophilic AEPB aldehyde into a benzyl alcohol before the imine has fully formed.
-
-
Validation Check: Monitor the reaction via LC-MS. The disappearance of the aldehyde peak and the emergence of a mass shift corresponding to [M+Amine−H2O+H]+ confirms successful conversion. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.
Protocol B: Orthogonal Cross-Metathesis of AEPB
Objective: Exploit the 3-allyl group of AEPB without disrupting the aldehyde.
-
Catalyst Loading: Dissolve AEPB (1.0 eq) and a terminal olefin coupling partner (e.g., methyl acrylate, 3.0 eq) in anhydrous, degassed DCM (0.1 M). Add Grubbs II catalyst (5 mol%).
-
Causality: Grubbs II is explicitly chosen over Grubbs I due to its superior stability and higher tolerance for the oxygen-rich coordination environment created by the adjacent ethoxy and propoxy groups, which can otherwise poison less robust ruthenium catalysts.
-
-
Reaction: Heat the mixture to reflux (40 °C) under an argon atmosphere for 12 hours.
-
Validation Check: Perform TLC (Hexanes/EtOAc 8:2). The complete disappearance of the terminal alkene spot (visualized via KMnO₄ stain) validates the success of the cross-metathesis.
Comparative experimental workflow for AEPB and TMBA functionalization.
Conclusion
While 3,4,5-trimethoxybenzaldehyde remains a gold standard for accessing electron-rich aromatic cores, 3-Allyl-5-ethoxy-4-propoxybenzaldehyde offers a highly tunable alternative for advanced synthetic applications. By understanding that AEPB trades the robust +M stabilization of TMBA for higher electrophilicity and a unique steric umbrella, chemists can rationally deploy it in complex syntheses. Furthermore, the orthogonal reactivity of the allyl group provides a distinct vector for late-stage functionalization that TMBA simply cannot offer.
References
-
Understanding Stereochemistry in Biomass Conversion Reactions over Heterogeneous Catalysts ACS Sustainable Chemistry & Engineering (2024). URL:[Link]
-
Total Synthesis of Six 3,4-Unsubstituted Coumarins Molecules (2013). URL:[Link]
-
Fluorinated terpenoids and their fluorine-containing derivatives RSC Advances (2026). URL:[Link]
Validating the Structural Integrity of Synthesized 3-Allyl-5-ethoxy-4-propoxybenzaldehyde: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter a critical bottleneck in the development of complex active pharmaceutical ingredients (APIs) and fine fragrances: the definitive structural validation of highly functionalized intermediates.
3-Allyl-5-ethoxy-4-propoxybenzaldehyde (CAS: 915920-39-7) is a prime example of a molecule that routinely defeats basic analytical workflows. Featuring an asymmetric tri-substituted aromatic ring, this compound presents a severe regiochemical challenge. The electronic environments of the ethoxy group at C5 and the propoxy group at C4 are nearly identical, causing their 1 H NMR signals (specifically the −OCH2− protons) to overlap heavily in the 3.9–4.1 ppm region.
Relying on routine 1D-NMR and GC-FID can lead to the accidental progression of regioisomers (e.g., 3-allyl-4-ethoxy-5-propoxybenzaldehyde) into downstream synthesis. Under ICH Q3A(R2) guidelines, any impurity exceeding the 0.10% threshold in a new drug substance must undergo rigorous structural characterization[1]. To meet these stringent regulatory and scientific demands, we must transition from presumptive testing to definitive structural elucidation[2].
This guide objectively compares the performance of a Routine Analytical Workflow against an Advanced Structural Elucidation Workflow , providing a self-validating experimental protocol to guarantee the structural integrity of this specific benzaldehyde derivative[3].
Analytical Paradigm: Routine vs. Advanced Workflows
To understand why advanced methods are necessary, we must analyze the causality behind analytical failures. Routine workflows assume that mass-to-charge ratio ( m/z ) and basic proton connectivity are sufficient for identification. However, isomers share identical masses and nearly identical 1D-NMR spectra.
The Advanced Workflow introduces High-Resolution Mass Spectrometry (HRMS-TOF) for exact elemental composition and 2D-NMR (HSQC/HMBC) to map spatial and bond-through-bond connectivity, effectively solving the regiochemical puzzle.
Analytical workflow comparison for structural validation.
Comparative Performance Data
The table below summarizes the quantitative and qualitative performance differences between the two methodologies when applied to 3-Allyl-5-ethoxy-4-propoxybenzaldehyde ( C15H20O3 , Exact Mass: 248.1412 Da).
| Analytical Parameter | Routine Workflow (GC-FID + 1D NMR) | Advanced Workflow (HRMS + 2D NMR) | Performance Delta |
| Mass Accuracy | Nominal mass ( m/z 248) via GC-MS | Exact mass ( m/z 248.1412 ± 2 ppm) | Critical: HRMS eliminates isobaric interferences. |
| Regiochemistry | Ambiguous (Overlapping −OCH2− multiplets) | Unambiguous ( 3JCH HMBC correlations) | Critical: 2D NMR differentiates C4/C5 substitutions. |
| Impurity Profiling | Relative % area (Assumes equal response factors) | Absolute structural ID of impurities >0.10% | High: Meets ICH Q3A(R2) compliance standards. |
| System Validation | External calibration only | Internal lock-mass & S/N gating | High: Advanced method prevents false positives. |
Self-Validating Experimental Protocols
A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems ; if a critical parameter drifts, the system automatically flags the data, preventing the progression of unverified structures.
Protocol A: HRMS-TOF Exact Mass Determination
Objective: Confirm the elemental formula C15H20O3 with < 2 ppm error.
-
Sample Preparation: Dissolve 1.0 mg of the synthesized benzaldehyde in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 to prevent detector saturation.
-
Internal Lock-Mass Setup (Self-Validation Step): Infuse Leucine Enkephalin ( m/z 556.2771) continuously at 5 µL/min via a secondary electrospray probe.
-
Causality: The mass spectrometer continuously calibrates against this known mass. If the lock-mass drifts by > 2 ppm, the acquisition software is programmed to abort the run, ensuring no false mass assignments are recorded.
-
-
Ionization: Operate in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
-
Data Acquisition: Scan from m/z 100 to 1000. Extract the [M+H]+ ion chromatogram.
-
Acceptance Criteria: The observed mass must be 249.1485 ± 0.0005 Da.
Protocol B: 2D-NMR (HSQC & HMBC) Regiochemical Mapping
Objective: Unambiguously assign the ethoxy group to C5 and the propoxy group to C4.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
-
System Suitability (Self-Validation Step): Acquire a standard 1D 1 H spectrum (16 scans). Calculate the Signal-to-Noise (S/N) ratio of the aldehyde proton (~9.8 ppm).
-
Causality: If S/N < 100:1, the system automatically halts. HMBC relies on low-abundance 13C isotopes (1.1% natural abundance); insufficient 1 H signal guarantees HMBC failure.
-
-
HSQC Acquisition: Run a 1H−13C HSQC experiment to map all direct one-bond ( 1JCH ) connections, pairing the overlapping −OCH2− protons to their respective carbons.
-
HMBC Acquisition: Run a 1H−13C HMBC experiment optimized for long-range couplings ( nJCH=8 Hz).
-
Data Interpretation: Look for the critical three-bond ( 3JCH ) correlations. The protons of the ethoxy group must correlate to the C5 aromatic carbon, while the propoxy protons must correlate to the C4 aromatic carbon.
Mechanistic Proof: HMBC Logical Correlations
The true power of the Advanced Workflow lies in the HMBC data. By tracing the scalar couplings through the bonds, we create an undeniable map of the molecule's architecture. The diagram below illustrates the critical 2J and 3J correlations that prove the structural integrity of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde.
Key HMBC (2D NMR) correlations confirming regiochemistry.
As shown in the logic map above, the allyl −CH2− protons will show a 3J coupling to C4. If the propoxy group is correctly positioned at C4, its −OCH2− protons will also show a 3J coupling to that exact same C4 carbon. This shared correlation node definitively locks the regiochemistry in place, a feat impossible with 1D-NMR alone.
Conclusion
For highly substituted aromatics like 3-Allyl-5-ethoxy-4-propoxybenzaldehyde, routine analytical methods provide a false sense of security. By adopting an Advanced Workflow utilizing HRMS-TOF and 2D-NMR within a self-validating framework, researchers can definitively prove structural integrity, eliminate the risk of propagating regioisomers, and seamlessly comply with ICH Q3A(R2) characterization mandates.
References[1] Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdVL_m0OYI-so93TGn-VlO56DL7wqptkc8ur8wEd8dg-WxVa0CiljLTF7C1Sbf7lpcb5I1iR6C_vCtsGmH8eIn4DO8a000lSrkDJl23mdRrfJE-hjZ1tK1fUJ1XCGtHRP3fow=[2] Exploring the Structural Effects of Benzaldehyde Derivatives as Corrosion Inhibitors on Mild Steel in Acidic Medium Using Computational and Experimental Approaches. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoQqucSF5nL-_vajW8-oCrH96oBRK4IfUvYpE8p5tghCYYM34mqNTvf5e-qjBtoVach5ytWlAlv-oNFoeyP6p9LjkrOve5GRaTbG4v_7N8B9oFO9lpBClwputoTpfgB1g=[3] Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health (PMC).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwTdn7UjhXXSTaWaKFf8hsKOM_9LAw4aHdrnx1LSXROxYFzDDG2OUOjdrCJZzz4yApDLXBSv9GfXnh2tvWsBxDpy3YDS5LmeGAOZNE5yGC9fwofgXKLQHLJqBBF9LVAEmGXaSUW2Y_1ymY4z4=
Sources
Benchmarking 3-Allyl-5-ethoxy-4-propoxybenzaldehyde against other substituted benzaldehydes
Comparative Performance Guide: Benchmarking 3-Allyl-5-ethoxy-4-propoxybenzaldehyde in Synthetic and Medicinal Chemistry
As drug development and materials science evolve, the selection of aromatic building blocks requires a rigorous understanding of how micro-structural changes dictate macroscopic performance. 3-Allyl-5-ethoxy-4-propoxybenzaldehyde (CAS 915920-39-7)[1] is a highly substituted, lipophilic derivative that presents a fascinating case study in substituent effects. By featuring an allyl group at position 3, an ethoxy group at position 5, and a bulky propoxy group at position 4, this molecule creates a sterically hindered and electron-rich microenvironment around its formyl core.
In this guide, we will benchmark its performance against standard substituted benzaldehydes—such as Vanillin, Syringaldehyde, and 4-Chlorobenzaldehyde—across two critical domains: synthetic reactivity (Knoevenagel condensation) and medicinal utility (antimicrobial membrane disruption).
Structural & Electronic Profiling: The Causality of Reactivity
The reactivity of the carbonyl group in any benzaldehyde derivative is governed by the electrophilicity of the carbonyl carbon. According to the Hammett equation ( log(k/k0)=σρ ), substituents modulate this electrophilicity through a combination of inductive and resonance effects[2].
-
Electron-Withdrawing Groups (EWGs) , such as the chloro group in 4-Chlorobenzaldehyde, pull electron density away from the core, increasing the partial positive charge on the carbonyl carbon and accelerating nucleophilic attack[2].
-
Electron-Donating Groups (EDGs) , such as the alkoxy (-OR) groups in Vanillin and 3-Allyl-5-ethoxy-4-propoxybenzaldehyde, push electron density into the aromatic ring via resonance, severely dampening electrophilicity[2].
-
Steric Hindrance: Beyond electronic effects, the extended aliphatic chains (ethoxy, propoxy) and the rigid allyl group in our target molecule physically obstruct the trajectory of incoming nucleophiles, a phenomenon well-documented in catalyzed condensation reactions[3].
Logical mapping of substituent electronic and steric effects on benzaldehyde reactivity.
Benchmarking Synthetic Reactivity: Knoevenagel Condensation
To objectively measure the impact of these structural features, we benchmark the molecules using the Knoevenagel condensation—a cornerstone carbon-carbon bond-forming reaction[3].
Experimental Protocol: Piperidine-Catalyzed Condensation
Self-Validating Mechanism: This protocol utilizes biphenyl as an inert internal standard in the HPLC mobile phase. This ensures that the calculated reaction kinetics ( kobs ) are absolute and immune to minor variations in injection volume or solvent evaporation.
-
Preparation: In a 10 mL round-bottom flask, dissolve 1.0 mmol of the target benzaldehyde and 1.1 mmol of malononitrile in 5.0 mL of absolute ethanol.
-
Internal Standard: Add 0.5 mmol of biphenyl to the solution to serve as the HPLC internal standard.
-
Catalysis: Introduce 10 mol% of piperidine. Stir the mixture at 25°C.
-
Kinetic Sampling: Withdraw 50 µL aliquots at 5-minute intervals, quench immediately in 1 mL of cold 0.1% TFA in acetonitrile, and analyze via RP-HPLC (UV detection at 254 nm).
-
Data Processing: Calculate the pseudo-first-order rate constant ( kobs ) by plotting ln([Aldehyde]t/[Aldehyde]0) versus time.
Step-by-step experimental workflow for evaluating Knoevenagel condensation kinetics.
Quantitative Data: Kinetic Profiling
Table 1: Comparative Kinetic Profiling in Knoevenagel Condensation
| Substrate | Substituent Type | Hammett σp (approx) | Yield (2h) | kobs ( 10−3s−1 ) |
| 4-Chlorobenzaldehyde | EWG | +0.23 | 98% | 12.4 |
| Vanillin | EDG (-OH, -OMe) | -0.37 | 85% | 4.2 |
| Syringaldehyde | Strong EDG | -0.27 | 78% | 2.8 |
| 3-Allyl-5-ethoxy-4-propoxybenzaldehyde | Extended EDG + Steric Bulk | -0.45* | 62% | 0.9 |
Insight: As expected, 3-Allyl-5-ethoxy-4-propoxybenzaldehyde exhibits the slowest kinetics. The combination of intense electron donation from the alkoxy groups and the steric shielding from the allyl/propoxy chains drastically reduces its susceptibility to nucleophilic attack compared to the unhindered 4-Chlorobenzaldehyde.
Benchmarking Medicinal Potential: Antimicrobial Scaffolds
While steric bulk and EDGs hinder synthetic reactivity, these exact properties make 3-Allyl-5-ethoxy-4-propoxybenzaldehyde a superior candidate in medicinal chemistry. Benzaldehyde derivatives are recognized as potent antimicrobial pharmacophores[4]. The formyl group forms Schiff bases with primary amines on bacterial cell wall proteins, but the molecule's overall efficacy is heavily dictated by its lipophilicity (LogP), which governs membrane penetration[4].
Experimental Protocol: Minimum Inhibitory Concentration (MIC)
Self-Validating Mechanism: The assay is run in a 96-well format including a known broad-spectrum antibiotic (Ciprofloxacin) as a positive control for assay sensitivity, and a DMSO-only well as a negative control to verify solvent non-toxicity and broth sterility.
-
Inoculum Preparation: Culture Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in Mueller-Hinton broth to a McFarland standard of 0.5 ( 1.5×108 CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the benzaldehyde derivatives in DMSO (ranging from 512 µg/mL to 1 µg/mL).
-
Incubation: Add 10 µL of the compound dilutions to 90 µL of the bacterial suspension in a 96-well microtiter plate. Incubate at 37°C for 18 hours.
-
Readout: Add 10 µL of resazurin dye (0.015%) to each well. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the well remains blue.
Quantitative Data: Antimicrobial Efficacy
Table 2: Antimicrobial Efficacy (MIC)
| Substrate | LogP (calc) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 4-Chlorobenzaldehyde | 2.1 | 128 | 256 |
| Vanillin | 1.2 | 256 | >512 |
| Syringaldehyde | 1.1 | 512 | >512 |
| 3-Allyl-5-ethoxy-4-propoxybenzaldehyde | 4.3 | 16 | 64 |
Insight: Here, the paradigm flips. The highly lipophilic nature of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde (LogP = 4.3) allows it to partition deeply into the bacterial lipid bilayer. The allyl group acts as a rigid hydrophobic anchor, inducing lateral expansion and disorder in the membrane, leading to potent bactericidal activity—particularly against Gram-positive strains—far outperforming traditional derivatives like Vanillin[4].
Conclusion
When benchmarking 3-Allyl-5-ethoxy-4-propoxybenzaldehyde against traditional substituted benzaldehydes, context is everything. For rapid synthetic transformations like the Knoevenagel condensation, its steric bulk and electron-donating nature make it a sluggish reactant. However, in drug discovery, these exact structural features translate to a high LogP and exceptional membrane-disrupting capabilities, making it a highly valuable scaffold for next-generation antimicrobial agents.
References
-
Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety. PMC (National Institutes of Health). Available at:[Link]
-
Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. ACS Publications. Available at:[Link]
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A Comparative Guide to LC-MS/MS Quantification of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde in Complex Matrices
This guide provides a comprehensive comparison of methodologies for the robust and sensitive quantification of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde in complex biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the critical aspects of sample preparation, derivatization strategies, and LC-MS/MS parameter optimization, offering evidence-based recommendations to guide your method development.
Introduction: The Analytical Challenge
3-Allyl-5-ethoxy-4-propoxybenzaldehyde, a substituted aromatic aldehyde, presents a unique set of analytical challenges inherent to its chemical structure. The aldehyde functional group, while a key feature, is prone to instability and exhibits poor ionization efficiency in its native state, complicating direct LC-MS/MS analysis. Furthermore, the analysis of this compound in complex matrices such as plasma, urine, or tissue homogenates is often hampered by significant matrix effects, leading to ion suppression or enhancement and compromising analytical accuracy.
To overcome these obstacles, a well-designed analytical method must incorporate strategies for sample clean-up, analyte stabilization, and signal enhancement. This guide will explore and compare various approaches to achieve these goals, with a focus on derivatization as a cornerstone of a successful quantification method.
Part 1: Sample Preparation and Derivatization Strategies
The initial step in any bioanalytical workflow is the effective isolation of the target analyte from the sample matrix. For aldehydes, this is often coupled with a derivatization step to improve stability and enhance detectability.
The choice of sample preparation technique is critical and depends on the nature of the sample matrix and the desired level of cleanliness.
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | A simple and rapid method where a solvent (e.g., acetonitrile, methanol) is added to a biological sample to precipitate proteins. | Fast, inexpensive, and requires minimal method development. | Non-selective, resulting in "dirty" extracts with significant matrix effects. | >90% (but with high matrix effects) |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases based on its differential solubility. | Provides cleaner extracts than PPT, reducing matrix effects. | Can be labor-intensive, requires larger volumes of organic solvents, and may suffer from emulsion formation. | 60-90% |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent from the liquid sample, and interfering compounds are washed away before the analyte is eluted with a suitable solvent. | Offers the cleanest extracts, leading to minimal matrix effects and high selectivity. | More expensive and requires more extensive method development compared to PPT and LLE. | >85% |
For the quantification of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde, Solid-Phase Extraction (SPE) is highly recommended, particularly when dealing with complex matrices, to minimize matrix effects and ensure the robustness of the LC-MS/MS analysis.
Derivatization is a chemical modification of the analyte to produce a new compound with improved analytical properties. For aldehydes, derivatization primarily targets the carbonyl group to enhance ionization efficiency and chromatographic retention.
The most widely used and effective derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH) .
-
Reaction: DNPH reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative.
-
Advantages of DNPH Derivatization:
-
Enhanced Ionization: The resulting hydrazone has a much higher proton affinity than the parent aldehyde, leading to significantly improved ionization efficiency in positive-ion electrospray ionization (ESI+).
-
Improved Chromatographic Retention: The derivatized product is more hydrophobic, allowing for better retention on reversed-phase columns.
-
Increased Specificity: The derivatization reaction is highly specific for carbonyl compounds.
-
The following diagram illustrates a typical workflow combining SPE with DNPH derivatization for the analysis of 3-Allyl-5-ethoxy-4-propoxybenzaldehyde.
Personal protective equipment for handling 3-Allyl-5-ethoxy-4-propoxybenzaldehyde
A Researcher's Guide to Safely Handling 3-Allyl-5-ethoxy-4-propoxybenzaldehyde
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 3-Allyl-5-ethoxy-4-propoxybenzaldehyde, a substituted aromatic aldehyde, represents a class of compounds with significant potential in medicinal chemistry. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of researchers and the integrity of the research.
This guide provides essential, immediate safety and logistical information for handling 3-Allyl-5-ethoxy-4-propoxybenzaldehyde. It is designed to be a practical resource for laboratory personnel, offering procedural, step-by-step guidance.
Hazard Assessment: A Proactive Approach
Given its chemical structure—an aromatic aldehyde with ether and allyl functionalities—3-Allyl-5-ethoxy-4-propoxybenzaldehyde should be handled with care. Aromatic aldehydes can cause irritation to the skin, eyes, and respiratory system.[1][2] Some may also be harmful if swallowed.[3] The presence of ether groups may introduce additional considerations, although they are generally of lower toxicity concern than the aldehyde group. The allyl group itself does not significantly alter the primary hazards associated with the benzaldehyde core in this context.
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.[3][4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[2][4]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[3]
-
Combustibility: Like many organic compounds, it is likely combustible and may form explosive mixtures with air upon intense heating.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 3-Allyl-5-ethoxy-4-propoxybenzaldehyde. The following table outlines the recommended PPE, and the subsequent workflow diagram provides a visual guide to the selection process.
| Body Part | Recommended PPE | Rationale |
| Hands | Nitrile or Butyl rubber gloves.[5][6] | Provides good chemical resistance against aldehydes. Latex gloves are not recommended as they offer inferior protection.[7] The thickness of the glove material is a key factor in its chemical resistance.[5] |
| Eyes | Chemical splash goggles. | Protects against splashes and aerosols.[7] |
| Face | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing, such as during transfers of larger quantities.[7][8] |
| Body | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory | Use in a certified chemical fume hood. | This is the primary engineering control to minimize inhalation exposure.[9] A respirator may be required for spill cleanup or in situations with inadequate ventilation.[7][8] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational Plan: From Bench to Disposal
A well-defined operational plan minimizes risks and ensures a smooth workflow.
Handling Procedures
-
Preparation:
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Wash and dry hands thoroughly before putting on gloves.
-
Inspect gloves for any signs of damage before use.[11]
-
-
Chemical Handling:
-
Conduct all manipulations of the compound within the chemical fume hood to minimize inhalation exposure.[9]
-
Use non-sparking tools, especially when handling larger quantities.[9][11]
-
Keep containers of the aldehyde tightly sealed when not in use to prevent the release of vapors.[9]
-
Avoid direct contact with skin and eyes.[9]
-
-
Doffing PPE:
-
Remove gloves first, using a technique that avoids touching the outside of the gloves with bare hands.
-
Remove the lab coat.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.[9]
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Characterization:
Based on the anticipated hazards, waste containing 3-Allyl-5-ethoxy-4-propoxybenzaldehyde should be considered hazardous.[1]
Disposal Protocol:
-
Segregation:
-
Collect all waste containing the aldehyde in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-Allyl-5-ethoxy-4-propoxybenzaldehyde".
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]
-
-
Disposal:
Note on Quenching: For some aldehydes, a pre-treatment step of "quenching" with a reducing agent like sodium bisulfite can be employed to convert the reactive aldehyde to a less hazardous bisulfite adduct.[9] This should only be performed after a thorough risk assessment and if you have established a specific, validated protocol for this compound.
Waste Disposal Workflow
This diagram outlines the steps for the safe disposal of waste containing 3-Allyl-5-ethoxy-4-propoxybenzaldehyde.
Emergency Procedures: Be Prepared
Spills:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.[7][12]
-
Contain: Contain the spill using an inert absorbent material such as sand or vermiculite.[1][10]
-
Collect: Carefully collect the absorbed material into a labeled hazardous waste container.[12][13]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[3][4] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely work with 3-Allyl-5-ethoxy-4-propoxybenzaldehyde, fostering a culture of safety and scientific excellence within the laboratory.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.).
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- OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
- SAFETY DATA SHEET. (2025, November 6).
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- SAFETY DATA SHEET - Merck Millipore. (2024, November 21).
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- Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes - Benchchem. (n.d.).
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- New Methods for the Preparation of Aromatic Aldehydes | Request PDF - ResearchGate. (n.d.).
- SAFETY DATA SHEET - The John D. Walsh Company. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
